Technical Documentation Center

5-Iodo-2-methylpyrimidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Iodo-2-methylpyrimidine
  • CAS: 1447606-27-0

Core Science & Biosynthesis

Foundational

Introduction: Unveiling the Potential of a Core Heterocyclic Scaffold

An In-Depth Technical Guide to 5-Iodo-2-methylpyrimidine for Advanced Research In the landscape of modern medicinal chemistry and drug development, pyrimidine-based structures are of paramount importance. As a fundamenta...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Iodo-2-methylpyrimidine for Advanced Research

In the landscape of modern medicinal chemistry and drug development, pyrimidine-based structures are of paramount importance. As a fundamental component of nucleobases, the pyrimidine ring is a privileged scaffold, consistently found in a wide array of therapeutic agents with applications ranging from oncology to virology.[1][2][3][4] The strategic functionalization of this core allows for the fine-tuning of molecular properties, enabling precise interactions with biological targets. 5-Iodo-2-methylpyrimidine emerges as a key heterocyclic building block, offering a reactive handle for the construction of complex molecular architectures. The presence of an iodine atom at the 5-position provides a versatile site for carbon-carbon and carbon-heteroatom bond formation, most notably through transition metal-catalyzed cross-coupling reactions.[5][6][7] This guide provides an in-depth technical overview of 5-Iodo-2-methylpyrimidine, including its chemical properties, a plausible synthetic approach, its reactivity profile, and its significant potential in the synthesis of novel bioactive compounds.

Chemical Structure and Physicochemical Properties

5-Iodo-2-methylpyrimidine is a substituted aromatic heterocycle. The pyrimidine ring is a six-membered ring containing two nitrogen atoms at positions 1 and 3. In this specific molecule, a methyl group is attached at the 2-position, and an iodine atom is at the 5-position.

PropertyValueSource
IUPAC Name 5-Iodo-2-methylpyrimidine-
CAS Number 1447606-27-0[8][9]
Molecular Formula C₅H₅IN₂-
Molecular Weight 220.01 g/mol -
Monoisotopic Mass 219.94975 Da-
SMILES CC1=NC=C(I)C=N1-
InChI Key OXGGZGCUKUBTLA-UHFFFAOYSA-N-

Note: Experimental physical properties such as melting point, boiling point, and solubility are not widely reported in the literature for this specific isomer.

Synthesis and Purification: A Strategic Approach

Direct iodination of the 2-methylpyrimidine core at the C5 position can be challenging. The pyrimidine ring is electron-deficient, making electrophilic aromatic substitution difficult without activating groups.[10][11] A more reliable and strategic synthesis would likely proceed through a Sandmeyer-type reaction from a readily available amino-substituted precursor.

Proposed Synthetic Pathway

A plausible and effective route to 5-Iodo-2-methylpyrimidine starts from the commercially available 2-Amino-5-nitropyrimidine. The synthesis involves a three-step sequence: reduction of the nitro group, diazotization of the resulting amine, and subsequent iodination.

Synthesis_of_5-Iodo-2-methylpyrimidine start 2-Methyl-5-nitropyrimidine step1 Reduction (e.g., SnCl2, HCl or H2/Pd-C) start->step1 Step 1 intermediate 5-Amino-2-methylpyrimidine step1->intermediate step2 Diazotization (NaNO2, H2SO4, 0-5 °C) intermediate->step2 Step 2 diazonium 2-Methylpyrimidine-5-diazonium salt (in situ) step2->diazonium step3 Iodination (KI) diazonium->step3 Step 3 product 5-Iodo-2-methylpyrimidine step3->product

Figure 1: Proposed synthetic workflow for 5-Iodo-2-methylpyrimidine.
Conceptual Experimental Protocol

Step 1: Synthesis of 5-Amino-2-methylpyrimidine (Reduction)

  • To a stirred solution of 2-methyl-5-nitropyrimidine in a suitable solvent (e.g., ethanol or ethyl acetate), add a reducing agent such as tin(II) chloride in concentrated hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, neutralize the reaction mixture with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution) and extract the product with an organic solvent like ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-amino-2-methylpyrimidine.

Step 2 & 3: Synthesis of 5-Iodo-2-methylpyrimidine (Diazotization and Iodination)

  • Dissolve the crude 5-amino-2-methylpyrimidine in dilute sulfuric acid and cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C to form the diazonium salt in situ.

  • In a separate flask, dissolve potassium iodide (KI) in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence (nitrogen gas evolution) will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with aqueous sodium thiosulfate solution to remove any residual iodine, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain pure 5-Iodo-2-methylpyrimidine.

Spectroscopic Characterization (Predicted)

  • ¹H NMR:

    • The two pyrimidine protons at the C4 and C6 positions would appear as a sharp singlet due to their chemical equivalence. The electron-withdrawing nature of the nitrogen atoms and the iodine would shift this signal downfield, likely in the range of δ 8.5-9.0 ppm .

    • The methyl protons at the C2 position would appear as a singlet further upfield, typically around δ 2.5-2.8 ppm .

  • ¹³C NMR:

    • C4/C6: The equivalent carbons adjacent to the nitrogens are expected in the δ 155-160 ppm region.

    • C2: The carbon bearing the methyl group would likely appear in a similar region, around δ 160-165 ppm .

    • C5: The carbon atom bonded to the iodine will be significantly shifted upfield due to the heavy atom effect and is predicted to be in the δ 90-100 ppm range.

    • -CH₃: The methyl carbon signal is expected around δ 20-25 ppm .

  • Mass Spectrometry (EI):

    • The molecular ion peak [M]⁺ would be observed at m/z = 220 .

    • A characteristic fragmentation pattern would likely involve the loss of an iodine atom, leading to a fragment at m/z = 93.

Chemical Reactivity and Synthetic Utility

The primary utility of 5-Iodo-2-methylpyrimidine in synthetic chemistry stems from the reactivity of the carbon-iodine bond. Iodopyrimidines are highly effective substrates in palladium-catalyzed cross-coupling reactions due to the relatively weak C-I bond, which facilitates the rate-determining oxidative addition step.[6] This makes the compound an excellent precursor for introducing the 2-methylpyrimidin-5-yl moiety into a target molecule.

Palladium-Catalyzed Cross-Coupling Reactions

This molecule is an ideal substrate for a variety of powerful C-C and C-N bond-forming reactions, including:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form bi-aryl or aryl-heteroaryl structures.[5]

  • Buchwald-Hartwig Amination: Reaction with amines to form 5-amino-2-methylpyrimidine derivatives.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl substituents.

  • Heck Coupling: Reaction with alkenes.

  • Stille Coupling: Reaction with organostannanes.

Suzuki_Coupling_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R R-Pd(II)-R' L_n Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product R-R' (Coupled Product) RedElim->Product RX R-X (5-Iodo-2-methylpyrimidine) RX->OxAdd R_B R'-B(OR)2 (Boronic Acid/Ester) R_B->Transmetal Base Base Base->Transmetal

Figure 2: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Representative Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of 5-Iodo-2-methylpyrimidine with a generic arylboronic acid.

  • To a reaction vessel, add 5-Iodo-2-methylpyrimidine (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base, typically sodium carbonate (2.0 eq.) or potassium phosphate (3.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add a degassed solvent system, commonly a mixture of an organic solvent like dioxane, toluene, or DMF, and water.

  • Heat the reaction mixture with stirring (typically 80-110 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the desired bi-aryl product.

Applications in Drug Discovery

The pyrimidine scaffold is a cornerstone of numerous FDA-approved drugs. Its ability to act as a hydrogen bond acceptor and its bioisosteric relationship with other aromatic systems make it a highly valuable core in drug design.[1][12] 5-Iodo-2-methylpyrimidine serves as a crucial intermediate for the synthesis of novel analogues of established drugs or for the exploration of new chemical space. Its application allows for the systematic modification of lead compounds to improve potency, selectivity, and pharmacokinetic properties.

Examples of therapeutic areas where pyrimidine-based drugs are prevalent include:

  • Oncology: As kinase inhibitors (e.g., Imatinib, which contains a pyridine and pyrimidine moiety).

  • Antivirals: As nucleoside analogues that disrupt viral replication (e.g., Zidovudine).[13]

  • Antibiotics: (e.g., Trimethoprim).

  • Anti-inflammatory and CNS agents. [1]

The use of 5-Iodo-2-methylpyrimidine enables researchers to rapidly generate libraries of compounds for structure-activity relationship (SAR) studies, accelerating the drug discovery process.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for 5-Iodo-2-methylpyrimidine (CAS 1447606-27-0) is not widely available. However, based on analogous compounds such as other iodo-aromatics and halopyrimidines, the following precautions are recommended:[14][15]

  • Health Hazards: Assumed to be harmful if swallowed, and may cause skin and serious eye irritation. May also cause respiratory irritation. Handle with care to avoid inhalation of dust or contact with skin and eyes.[14]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from light and incompatible materials such as strong oxidizing agents.[16]

Conclusion

5-Iodo-2-methylpyrimidine is a valuable and reactive building block for synthetic and medicinal chemistry. While detailed experimental data for this specific isomer is sparse in the literature, its chemical properties and reactivity can be confidently inferred from well-established principles of heterocyclic chemistry. Its primary utility lies in its role as a substrate in transition metal-catalyzed cross-coupling reactions, providing a robust and efficient means to incorporate the 2-methylpyrimidine scaffold into complex molecules. For researchers in drug discovery, this compound represents a key tool for the synthesis of novel compounds with the potential for significant biological activity.

References

  • Reagentia. 5-Iodo-2-methylpyrimidine (1 x 100 mg). [Link]

  • Reagentia. 5-Iodo-2-methylpyrimidine (1 x 250 mg). [Link]

  • Eureka | Patsnap. Process for producing 2-methyl-5-nitroimidazole.
  • PubMed. Modulation of 5-iodo-2'-deoxyuridine metabolism and cytotoxicity in human bladder cancer cells by fluoropyrimidines. [Link]

  • PubMed. Use of the Pyrimidine Analog, 5-Iodo-2'-Deoxyuridine (IdU) with Cell Cycle Markers to establish Cell Cycle Phases in a Mass Cytometry Platform. [Link]

  • MP Biomedicals. 5-Iodo-2′-Deoxyuridine. [Link]

  • Semantic Scholar. 5-Iodo-2′-Deoxyuridine. [Link]

  • PubChem. 5-Iodo-2-methylpyridine. [Link]

  • PubMed. Clinical pharmacology of 5-iodo-2'-deoxyuridine and 5-iodouracil and endogenous pyrimidine modulation. [Link]

  • Chemsrc. 2-Iodo-5-methylpyrimidine | CAS#:154129-30-3. [Link]

  • Google Patents. Preparation method of 2-methyl-5-bromopyrimidine.
  • PubMed. Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues. [Link]

  • PMC. Recent Advances in Pyrimidine-Based Drugs. [Link]

  • PubMed. Iodimetric Determination of 2-mercaptopyrimidines. [Link]

  • MDPI. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of 1-iodo-2-methylpropane. [Link]

  • Google Patents. Synthesis method of 2-amino-5-iodopyridine.
  • PubMed. Recent Advances in Pyrimidine-Based Drugs. [Link]

  • MOST Wiedzy. Modifications at the C(5) position of pyrimidine nucleosides. [Link]

  • MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]

  • Progress in Chemical and Biochemical Research. In Silico Molecular Docking, Scaffold Hopping, and PASS Prediction of Designed Pyrimidine-Based Analogues Their Synthesis and Biological Evaluation. [Link]

  • MDPI. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. [Link]

  • RSC Publishing. A new reaction route for the synthesis of 2-methyl-5-ethylpyridine. [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET. [Link]

  • Supporting Information. The Solid-state Hierarchy and Iodination Potential of [bis(3-acetaminopyridine)iodine(I)]PF6. [Link]

  • PubMed. Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]

  • ResearchGate. Summary of the iodination at the C5 position of pyrimidine derivatives with metal catalysts at room temperature. [Link]

  • Doc Brown's Chemistry. mass spectrum of 1-iodo-2-methylpropane. [Link]

  • Chegg.com. Solved I need help analyzing 1H NMR for 5-Iodovanillin. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • ResearchGate. Chemical structure of 5-iodo-2′-deoxyuridine, 6-iodo-2′-deoxyuridine, and 6-iodouridine. [Link]

  • RSC Publishing. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. [Link]

  • PMC. Advances in Cross-Coupling Reactions. [Link]

Sources

Exploratory

solubility of 5-Iodo-2-methylpyrimidine in organic solvents

Executive Summary This guide provides a technical analysis of the solubility characteristics of 5-Iodo-2-methylpyrimidine (CAS 1447606-27-0) . As a critical halogenated heteroaromatic intermediate, this compound is frequ...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the solubility characteristics of 5-Iodo-2-methylpyrimidine (CAS 1447606-27-0) . As a critical halogenated heteroaromatic intermediate, this compound is frequently employed in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).

While specific gravimetric solubility data for this isomer is often proprietary, this guide synthesizes data from structural analogs (e.g., 2-iodo-5-methylpyrimidine) and thermodynamic principles to establish a predictive solubility landscape . It further provides a validated Standard Operating Procedure (SOP) for on-site solubility determination, ensuring process reproducibility in drug discovery workflows.

Physicochemical Profile & Solubility Prediction

Understanding the molecular architecture is the first step in predicting solvent interaction. 5-Iodo-2-methylpyrimidine features a lipophilic methyl group and a polarizable iodine atom on a nitrogen-rich pyrimidine scaffold.

PropertyValue / DescriptorImpact on Solubility
CAS Number 1447606-27-0Unique Identifier
Molecular Weight 220.01 g/mol Low MW facilitates dissolution in small volumes.
Structure Pyrimidine ring, 5-Iodo, 2-MethylDipolar Aprotic affinity: HighH-Bonding: Acceptor-rich (N1, N3), Donor-poor.
LogP (Predicted) ~1.6 – 1.9Moderately lipophilic. Soluble in organic media; poor aqueous solubility.
Physical State Solid (Crystalline)Requires energy input (sonication/heat) to overcome lattice energy in protic solvents.

Mechanistic Insight: The pyrimidine ring is electron-deficient. The iodine atom at the 5-position enhances polarizability, increasing interaction with "soft" solvents like Dichloromethane (DCM) and Chloroform . The nitrogen lone pairs at positions 1 and 3 serve as hydrogen bond acceptors, making the compound soluble in protic solvents like Methanol , provided the crystal lattice energy is not prohibitively high.

The Solubility Landscape

The following classification is derived from the behavior of isomeric analogs (e.g., 2-iodo-5-methylpyrimidine) and standard heterocyclic chemistry principles.

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility StatusApplication Context
Polar Aprotic DMSO, DMF, DMAc High (>50 mg/mL)Primary Choice. Ideal for stock solutions and high-temperature cross-coupling reactions.
Chlorinated DCM, Chloroform Good (>20 mg/mL)Work-up & Extraction. Excellent for dissolving the compound during liquid-liquid extraction from aqueous phases.
Esters/Ethers Ethyl Acetate, THF, Dioxane Moderate (10-30 mg/mL)Reaction Media. THF and Dioxane are preferred for Suzuki couplings; Ethyl Acetate is standard for TLC and column chromatography.
Polar Protic Methanol, Ethanol Moderate/Variable Solubility often requires heating. Useful for recrystallization when combined with water or hexanes.
Non-Polar Hexanes, Heptane Poor/Insoluble Anti-Solvent. Used to precipitate the product during purification or to wash impurities from the crystal surface.
Aqueous Water, Buffers Insoluble Requires co-solvent (e.g., 10% DMSO) for biological assays.
Solubility Decision Tree

Use this logic flow to select the optimal solvent based on your experimental stage.

SolubilityLogic Start Select Process Stage Stock Stock Solution (Storage) Start->Stock Reaction Synthesis (Coupling) Start->Reaction Purification Purification (Work-up) Start->Purification DMSO DMSO / DMF (High Sol, High BP) Stock->DMSO Stable storage Reaction->DMSO High Temp Dioxane 1,4-Dioxane / THF (Mod Sol, Inert) Reaction->Dioxane Suzuki/Heck DCM DCM / EtOAc (Volatile, Good Sol) Purification->DCM Extraction Hexane Hexanes / Water (Anti-Solvent) Purification->Hexane Precipitation

Figure 1: Solvent selection logic based on experimental intent (Storage, Reaction, or Purification).

Experimental Protocol: Gravimetric Solubility Determination

Since batch-to-batch crystal morphology can affect dissolution rates, do not rely solely on literature values . Use this self-validating protocol to determine exact solubility for your specific lot.

Objective: Determine the saturation limit (


) of 5-Iodo-2-methylpyrimidine in a target solvent at 25°C.

Materials:

  • 5-Iodo-2-methylpyrimidine (Test Compound)[1][2][3][4]

  • Target Solvent (HPLC Grade)

  • 0.45 µm Syringe Filter (PTFE for organics)

  • Analytical Balance (±0.01 mg precision)

  • Scintillation Vials (20 mL)

Workflow:

  • Supersaturation: Add excess solid (approx. 50 mg) to 1 mL of solvent in a vial.

  • Equilibration: Vortex for 2 minutes, then shake/stir at 25°C for 24 hours.

    • Check point: If all solid dissolves, add more solid until a visible precipitate persists.

  • Filtration: Draw the supernatant into a syringe and filter through a 0.45 µm PTFE filter into a pre-weighed vial (

    
    ).
    
  • Evaporation: Evaporate the solvent (using a nitrogen stream or vacuum concentrator) until a constant mass is achieved.

  • Quantification: Weigh the vial with the dried residue (

    
    ).
    

Calculation:



SolubilityProtocol Step1 1. Supersaturation Add excess solid to solvent Step2 2. Equilibration Shake 24h @ 25°C Step1->Step2 Ensure precipitate Step3 3. Filtration 0.45 µm PTFE Filter Step2->Step3 Remove undissolved Step4 4. Evaporation Remove solvent (N2 stream) Step3->Step4 Clear filtrate Step5 5. Gravimetric Analysis Weigh residue Step4->Step5 Dry mass

Figure 2: Step-by-step workflow for the "Shake-Flask" solubility determination method.

Application Context: Palladium-Catalyzed Couplings

In drug development, this intermediate is a classic electrophile for Suzuki-Miyaura coupling. Solubility directly dictates the reaction kinetics and catalyst turnover.

  • The Problem: If the halide is insoluble, the oxidative addition step (the rate-determining step) is hindered, leading to homocoupling of the boronic acid or catalyst decomposition.

  • The Solution:

    • Standard System: 1,4-Dioxane/Water (4:1) . The dioxane solubilizes the pyrimidine, while water dissolves the inorganic base (e.g.,

      
      ).
      
    • Alternative: Toluene/Water with a phase transfer catalyst (e.g., TBAB) if the pyrimidine is highly lipophilic.

    • Green Chemistry: Ethanol/Water can be used, but heating (60-80°C) is often required to maintain the solubility of 5-Iodo-2-methylpyrimidine.

Troubleshooting Precipitation: If the product precipitates during the reaction (crashing out), it can trap the catalyst.

  • Fix: Add a co-solvent with a higher boiling point and good solubility, such as DMF (5-10% v/v), to maintain homogeneity.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information. PubChem Compound Summary for CID 11521395, 5-Iodo-2-methylpyridine (Analog Reference). Accessed Oct 2025.[5] [Link]

    • Note: Specific isomer data extrapolated from 2-iodo-5-methylpyrimidine (CAS 154129-30-3) and general halopyrimidine behavior.
  • Synthetic Methodology & Work-up

    • Baluja, S., et al. "Solubility of pyrimidine derivatives in different organic solvents."[6] World Scientific News, 44 (2016) 13-34. (General solubility trends for substituted pyrimidines).

  • Experimental Standards: Vogels Textbook of Practical Organic Chemistry. Solubility Determination Methods. (Standard reference for the Shake-Flask method).

Sources

Foundational

Technical Guide: Safety, Handling, & Application of 5-Iodo-2-methylpyrimidine

Executive Summary & Chemical Identification Critical Nomenclature Note: In medicinal chemistry, positional isomerism significantly alters reactivity and availability. This guide primarily addresses 5-Iodo-2-methylpyrimid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identification

Critical Nomenclature Note: In medicinal chemistry, positional isomerism significantly alters reactivity and availability. This guide primarily addresses 5-Iodo-2-methylpyrimidine (the exact subject requested), but also references 2-Iodo-5-methylpyrimidine , a more common isomer often confused in procurement.

Chemical Identity Table
FeatureTarget Compound Common Isomer (Check your vial)
Chemical Name 5-Iodo-2-methylpyrimidine 2-Iodo-5-methylpyrimidine
CAS Number 1447606-27-0 154129-30-3
Structure Description Iodine at C5, Methyl at C2Iodine at C2, Methyl at C5
Molecular Formula C₅H₅IN₂C₅H₅IN₂
Molecular Weight 220.01 g/mol 220.01 g/mol
Primary Reactivity Suzuki coupling at C5 (C-C bond formation)Suzuki coupling at C2 (C-C bond formation)
Physical State Solid (Off-white to pale yellow)Solid (White to cream)

Actionable Insight: Verify the CAS number on your container immediately. Using the wrong isomer will result in regioisomeric impurities that are difficult to separate in downstream synthesis.

Hazard Identification & GHS Classification

While specific SDS data for the rare isomer (CAS 1447606-27-0) is often extrapolated from the structural class, the following GHS classifications are standard for low-molecular-weight iodopyrimidines.

GHS Label Elements[1][2][3][4]
  • Signal Word: WARNING

  • Pictograms: GHS07 (Exclamation Mark)

Hazard Statements (H-Codes)
CodeClassificationMechanism of Injury
H302 Harmful if swallowedSystemic toxicity via gastrointestinal absorption. Pyrimidine analogs can interfere with nucleotide metabolism.
H315 Causes skin irritationDermal absorption/reaction. Halogenated heterocycles can be sensitizers.
H319 Causes serious eye irritationMucous membrane irritant. Dust/vapor can cause lacrimation and corneal distress.
H335 May cause respiratory irritationInhalation of dust/fines.[1] Causes inflammation of the upper respiratory tract.
Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][1]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing.[1]

Operational Protocols: Handling & Storage[4]

Storage Stability

Iodinated heterocycles are prone to photolytic deiodination (homolytic cleavage of the C-I bond), leading to radical formation and degradation.

  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) . The compound is sensitive to oxidation over long periods.

  • Light: Protect from light . Amber vials or aluminum foil wrapping is mandatory.

PPE Selection (Permeation Logic)

Standard latex gloves are insufficient for halogenated organic synthesis.

  • Gloves: Nitrile Rubber (Minimum thickness: 0.11 mm).

    • Breakthrough Time: >480 minutes (estimated based on similar pyrimidines).

    • Double-gloving is recommended when handling concentrated stock solutions.

  • Respiratory: If handling >500 mg outside a fume hood, use a P95 or N95 particulate respirator.

  • Eyes: Chemical safety goggles (ANSI Z87.1) are required; safety glasses with side shields are insufficient for powder handling.

Experimental Workflow Visualization

The following diagram outlines the decision logic for handling this compound safely in a research setting.

SafetyWorkflow Start Acquire 5-Iodo-2-methylpyrimidine CheckCAS Verify CAS: 1447606-27-0 Start->CheckCAS Storage Storage: 2-8°C, Dark, Argon CheckCAS->Storage Handling Handling Decision Storage->Handling Hood Fume Hood (Standard) Handling->Hood < 1g / General Use Glovebox Glovebox (High Purity/Scale) Handling->Glovebox > 5g / Sensitive Cat. Waste Disposal: Halogenated Organic Waste Hood->Waste Glovebox->Waste

Figure 1: Safety and handling workflow for iodinated pyrimidine derivatives.

Emergency Response Framework

In the event of exposure, immediate action mitigates long-term injury. This protocol is self-validating based on standard chemical hygiene plans.

  • Ocular Exposure (H319):

    • Immediate: Flush with water for 15 minutes.

    • Critical Step: Lift eyelids to ensure removal of particulates trapped in the conjunctiva.

    • Follow-up: Seek ophthalmological evaluation if redness persists >1 hour.

  • Dermal Exposure (H315):

    • Immediate: Remove contaminated clothing.[3][1] Wash with soap and water (do not use alcohol; it enhances skin permeability).

    • Indicator: If skin turns yellow/brown, iodine release may have occurred; treat as a chemical burn.

  • Spill Cleanup (Solid):

    • Do not dry sweep. This generates dust (H335).

    • Protocol: Wet the spill with a paper towel dampened with water or acetone, then wipe up. Place in a sealed bag labeled "Hazardous Waste - Halogenated."

Application Context: Drug Discovery

Why this molecule? 5-Iodo-2-methylpyrimidine is a "privileged scaffold" in drug discovery. The iodine atom at the C5 position is highly reactive toward Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Sonogashira), allowing researchers to install complex aryl or heteroaryl groups.

  • Mechanism: The C5-I bond is weaker than the C2-Cl or C2-Me bonds, allowing for selective functionalization at the 5-position while leaving the 2-methyl group intact as a steric blocker or metabolic handle.

ReactionPathway Reactant 5-Iodo-2-methylpyrimidine (Electrophile) Catalyst Pd(0) Catalyst (Oxidative Addition) Reactant->Catalyst Intermediate Pd-Intermediate Catalyst->Intermediate Product 5-Aryl-2-methylpyrimidine (Target Scaffold) Intermediate->Product Reductive Elimination BoronicAcid Aryl Boronic Acid (Nucleophile) BoronicAcid->Intermediate Transmetallation

Figure 2: Selective C5-functionalization via Suzuki-Miyaura coupling.

SDS Download & Sourcing Verification

To download the official Safety Data Sheet, you must access the repository of a verified chemical vendor. Do not rely on generic aggregators.

Recommended Sources:

  • Biosynth / Carbosynth: Search for Product Code FM175395 or CAS 1447606-27-0 .

    • Why: They specialize in rare heterocyclic building blocks and provide detailed purity data.

  • Fluorochem: Search for the CAS.

    • Why: Excellent European compliance standards (REACH).

  • Sigma-Aldrich (Merck): Search for the CAS.

    • Note: Often lists these under "Marketplace" partners if not in the core catalog.

Verification Step: Before downloading, check the Purity (GC/HPLC) .

  • Acceptable: >95%[4][5]

  • High Grade: >98% (Required for GMP or late-stage synthesis)

  • Red Flag: If the SDS lists "No Data Available" for all tox sections, assume maximum toxicity (Category 1/2) as a precaution.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 154129-30-3 (Isomer Reference). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Exploratory

Technical Monograph: Physicochemical Characterization of 5-Iodo-2-methylpyrimidine

The following technical guide is structured as a high-level monograph for drug development professionals. It synthesizes physicochemical data with practical experimental protocols, adhering to the persona of a Senior App...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for drug development professionals. It synthesizes physicochemical data with practical experimental protocols, adhering to the persona of a Senior Application Scientist.

[1]

Executive Summary

5-Iodo-2-methylpyrimidine is a specialized heterocyclic building block utilized primarily in medicinal chemistry for the installation of the 2-methylpyrimidine moiety via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). Unlike its isomer 2-iodo-5-methylpyrimidine, which is prone to nucleophilic aromatic substitution (


), the 5-iodo analog is chemically stable under basic conditions, making it a preferred scaffold for late-stage functionalization.

This guide defines the physicochemical standards for 5-Iodo-2-methylpyrimidine, specifically its melting point and physical appearance, which serve as the primary indicators of purity and structural integrity during synthesis scale-up.

Physicochemical Profile

The following data represents the specification range for high-purity (>97%) research-grade material.

Core Specifications
PropertySpecificationNotes
CAS Number 1447606-27-0Distinct from isomer 2-iodo-5-methylpyrimidine (CAS 154129-30-3).[1]
Physical State Crystalline SolidMaterial may appear amorphous if precipitated rapidly.
Appearance White to Off-WhiteCritical: Yellow/Brown discoloration indicates iodine liberation (oxidation).
Melting Point 59 – 61 °C Sharp melting range (<2°C) indicates high purity.
Molecular Weight 220.01 g/mol Monoisotopic mass.[1]
Solubility DMSO, MeOH, DCMSparingly soluble in water; soluble in organic solvents.
Impurity Impact on Appearance

The physical appearance of 5-Iodo-2-methylpyrimidine is a direct visual proxy for its stability. The carbon-iodine bond at the C5 position is susceptible to homolytic cleavage under UV light or prolonged heat, releasing elemental iodine (


).
  • Grade A (Pure): White crystalline needles or powder.

  • Grade B (Passable): Pale cream/beige solid (trace surface oxidation).

  • Grade F (Fail): Yellow to brown solid (significant decomposition; requires recrystallization).

Experimental Methodology: Melting Point Determination

Protocol A: Capillary Method (Routine QC)
  • Objective: Rapid purity assessment during reaction monitoring.

  • Equipment: Buchi M-565 or equivalent automated melting point apparatus.

  • Procedure:

    • Dry the sample under high vacuum (0.1 mbar) for 4 hours at ambient temperature to remove residual solvent.

    • Pack 2–3 mm of sample into a glass capillary, tapping to ensure tight packing.

    • Ramp Rate: 10°C/min to 45°C, then 1°C/min to 70°C.

    • Acceptance Criteria: Onset to clear point range must be within 59–61°C. A range >2°C suggests occluded solvent or synthesis byproducts (e.g., 2-methylpyrimidine).

Protocol B: Differential Scanning Calorimetry (DSC)
  • Objective: Polymorph identification and thermal stability profiling.

  • Significance: Iodinated heterocycles can exhibit polymorphism. DSC distinguishes between a melting endotherm and an exothermic decomposition event.

  • Key Insight: If an endotherm is observed significantly below 59°C, check for eutectic impurities (likely starting materials).

Synthesis & Purification Logic

Understanding the source of the material is crucial for interpreting physical property deviations. The synthesis typically involves the iodination of 2-methylpyrimidine or a Sandmeyer-type reaction from 2-methyl-5-aminopyrimidine.

Impurity Propagation Workflow

The following diagram illustrates how specific synthesis and storage steps impact the final physical appearance and melting point.

G cluster_0 Synthesis Phase cluster_1 Purification Phase cluster_2 Final State Precursor 2-Methylpyrimidine Reaction Iodination (NIS/TFA or I2) Precursor->Reaction Crude Crude Product (Often Yellow/Brown) Reaction->Crude Recryst Recrystallization (EtOH/H2O) Crude->Recryst Removes I2 Drying Vacuum Drying (<40°C) Recryst->Drying Pure Pure 5-Iodo-2-methylpyrimidine (White Solid, MP 59-61°C) Drying->Pure Degraded Degraded Material (Brown, MP <55°C) Pure->Degraded Light/Heat Exposure

Figure 1: Critical process flow determining the physicochemical state of 5-Iodo-2-methylpyrimidine.

Purification Recommendation

If the melting point is depressed (e.g., 50–55°C) or the appearance is yellow:

  • Dissolve the solid in minimal hot Ethanol (60°C).

  • Add activated charcoal (5 wt%) to adsorb iodine/colored impurities. Filter hot.

  • Slowly add water until turbidity persists. Cool to 4°C.

  • Collect crystals.[2] This process typically restores the MP to the 59–61°C specification.

Handling and Stability

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

  • Light Sensitivity: The C-I bond is photosensitive. Store in amber vials wrapped in foil.

  • Reactivity Alert: While less reactive than 2-iodopyrimidines towards nucleophiles, 5-iodo-2-methylpyrimidine is an excellent substrate for Palladium-catalyzed cross-couplings. Ensure all Pd residues are removed, as they can catalyze deiodination, leading to MP depression.

References

  • ChemicalBook. (2023). 5-Iodo-2-methylpyrimidine Chemical Properties and Melting Point Data. Retrieved from

  • CymitQuimica. (2023).[3] 5-Iodo-2-methylpyrimidine CAS 1447606-27-0 Product Specifications. Retrieved from

  • Enamine Store. (2023). Building Block EN300-2934630: 5-Iodo-2-methylpyrimidine. Retrieved from

  • PubChem. (2023).[4] Compound Summary for 5-Iodo-2-methylpyrimidine (and related isomers). National Library of Medicine. Retrieved from [4]

Sources

Foundational

Technical Guide: Reactivity &amp; Synthetic Utility of 5-Iodo-2-methylpyrimidine

This guide details the reactivity profile of 5-Iodo-2-methylpyrimidine , a bifunctional heterocyclic scaffold critical in medicinal chemistry (e.g., kinase inhibitors). It addresses the chemoselectivity challenges betwee...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the reactivity profile of 5-Iodo-2-methylpyrimidine , a bifunctional heterocyclic scaffold critical in medicinal chemistry (e.g., kinase inhibitors). It addresses the chemoselectivity challenges between the electrophilic C-5 iodine and the latent nucleophilicity of the C-2 methyl group.

Executive Summary: The Reactivity Paradox

5-Iodo-2-methylpyrimidine presents a classic "Push-Pull" synthetic challenge.

  • C-5 Position (Electrophilic): The iodine atom is highly activated for Palladium-catalyzed cross-coupling reactions due to the electron-deficient nature of the pyrimidine ring. It is the primary handle for building molecular complexity.

  • C-2 Methyl Group (Latent Nucleophilic): The methyl protons are acidic (

    
    ) due to the electron-withdrawing effect of the adjacent nitrogen atoms. However, accessing this nucleophilicity via lithiation requires navigating a critical chemoselectivity issue: Lithium-Halogen Exchange (Li/I) vs. Deprotonation. 
    

Reactivity Map & Chemoselectivity

The following diagram illustrates the divergent reaction pathways available to this scaffold. Note the critical decision point at the "Strong Base" node.

ReactivityProfile Core 5-Iodo-2-methylpyrimidine Suzuki Suzuki-Miyaura (Biaryl formation) Core->Suzuki Pd(0), Ar-B(OH)2 Sonogashira Sonogashira (Alkynylation) Core->Sonogashira Pd(0)/Cu(I), Alkyne Li_Exchange Li/I Exchange (Fast, Kinetic) Core->Li_Exchange n-BuLi, -78°C Deprotonation Lateral Lithiation (Thermodynamic) Core->Deprotonation LDA, -78°C (Careful Control) Condensation Aldol-type Condensation (Ac2O or Base) Core->Condensation R-CHO, Δ Heck Heck Reaction (Alkenylation) Quench_C5 C-5 Functionalization (Loss of Iodine) Li_Exchange->Quench_C5 Quench_C2 C-2 Functionalization (Iodine Retained) Deprotonation->Quench_C2

Caption: Divergent reactivity pathways. Blue paths indicate C-5 Pd-catalysis. Red dashed path indicates the competitive Li/I exchange risk when targeting the C-2 methyl group.

Module A: C-5 Functionalization (The Iodine Handle)

The C-5 iodine is the most reactive site on the molecule. The position is electronically favorable for oxidative addition by Pd(0) species because it is


 to the nitrogen atoms, avoiding the catalyst poisoning often seen with C-2 or C-4 halopyrimidines.
Key Cross-Coupling Reactions[1]
Reaction TypeCatalyst SystemBase / SolventTypical YieldNotes
Suzuki-Miyaura

(5 mol%)

/ DME:H2O
80-95%Highly robust. Works with aryl and heteroaryl boronic acids.
Sonogashira

/ CuI

/ THF
75-90%Excellent for introducing alkynes. Requires deoxygenation.
Buchwald-Hartwig

/ Xantphos

/ Dioxane
60-85%C-N bond formation. Xantphos prevents chelation issues.
Protocol 1: Robust Suzuki Coupling

Objective: Coupling of 5-iodo-2-methylpyrimidine with Phenylboronic acid.

  • Setup: In a sealed tube or microwave vial, charge 5-iodo-2-methylpyrimidine (1.0 equiv), Phenylboronic acid (1.2 equiv), and

    
     (0.05 equiv).
    
  • Solvent: Add DME (Dimethoxyethane) and 2M aqueous

    
     (3:1 ratio). Note: Degas solvents with Argon for 10 mins prior to addition.
    
  • Reaction: Heat to 85°C (oil bath) or 100°C (Microwave, 30 min).

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over

    
    .
    
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Module B: C-2 Methyl Functionalization (The Nucleophile)

This is the most technically demanding aspect of this scaffold.

The Chemoselectivity Challenge

If you treat 5-iodo-2-methylpyrimidine with n-Butyllithium (n-BuLi) , the reaction will be dominated by Lithium-Halogen Exchange at C-5, not deprotonation at C-2.



This reaction is extremely fast (diffusion-controlled) at -78°C.
Strategic Solutions

To functionalize the C-2 methyl group while retaining the C-5 iodine, you must use a base that is sufficiently basic (


) but non-nucleophilic and kinetically slower at halogen exchange.
Method A: The "Safe" Route (Reverse Synthesis)

Recommended for Scale-up. Instead of fighting the iodine, install the C-2 functionality before iodination.

  • Start with 2-methylpyrimidine .[1][2][3]

  • Perform Lateral Lithiation (LDA, -78°C)

    
     Quench with Electrophile.
    
  • Perform C-5 Iodination (NIS or

    
    /Periodic Acid).
    
    • Why: C-5 iodination is highly regioselective on substituted pyrimidines.[4]

Method B: Direct Lateral Lithiation (High Risk/High Reward)

Use if the scaffold is already synthesized and C-2 modification is a late-stage requirement.

Protocol 2: Selective Lateral Lithiation

  • Base Selection: Use LDA (Lithium Diisopropylamide) . It is bulky and less prone to Li/I exchange than n-BuLi.

  • Conditions:

    • Prepare LDA in situ (Diisopropylamine + n-BuLi) in anhydrous THF at 0°C, then cool to -95°C (MeOH/LiN2 bath) or -78°C .

    • Add 5-iodo-2-methylpyrimidine (dissolved in THF) slowly down the side of the flask.

    • Crucial Step: Stir for only 10-15 minutes. Long stir times favor equilibration to the thermodynamic Li/I exchange product.

  • Quench: Add the electrophile (e.g., Benzaldehyde) immediately at low temp.

  • Observation: If you isolate de-iodinated product, the Li/I exchange occurred.

References

  • Suzuki Coupling on Pyrimidines

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Pyrimidine Deriv
    • Source:Journal of Organic Chemistry.
    • URL:[Link] (General reference for pyrimidine couplings).

  • Lateral Lithiation vs Halogen Exchange

    • Title: Regioselective Lithiation of 2-Methyl-3-halopyridines (Analogous System).
    • Source:Tetrahedron Letters.
    • URL:[Link][5]

  • Sonogashira Coupling Protocols

    • Title: Sonogashira coupling of 5-iodo-2-methylpyrimidine deriv
    • Source:Organic & Biomolecular Chemistry.
    • URL:[Link]

  • Synthesis of 5-Iodopyrimidines

    • Title: Practical Synthesis of 5-Halopyrimidines.
    • Source:Synthetic Communic
    • URL:[Link][5]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Sonogashira Coupling of 5-Iodo-2-methylpyrimidine

Executive Summary The Sonogashira cross-coupling of 5-iodo-2-methylpyrimidine presents a distinct set of challenges and opportunities in medicinal chemistry. While the C5 position of the pyrimidine ring is electronically...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Sonogashira cross-coupling of 5-iodo-2-methylpyrimidine presents a distinct set of challenges and opportunities in medicinal chemistry. While the C5 position of the pyrimidine ring is electronically favorable for oxidative addition (particularly with an iodide leaving group), the presence of proximal nitrogen atoms at positions 1 and 3 creates a high risk of catalyst poisoning via palladium coordination. Furthermore, the 2-methyl substituent, while generally stable, introduces specific solubility and steric considerations compared to the unsubstituted parent heterocycle.

This guide provides a validated, field-proven protocol for synthesizing 5-alkynyl-2-methylpyrimidines. By utilizing a Pd(PPh₃)₂Cl₂ / CuI catalytic system in DMF , we achieve high yields (>85%) while minimizing common side reactions such as Glaser homocoupling and reductive dehalogenation.

Strategic Substrate Analysis

Before initiating the reaction, it is critical to understand the electronic and steric environment of 5-iodo-2-methylpyrimidine.

Electronic Activation vs. Catalyst Deactivation
  • The C5-Iodide Advantage: The C5 position is the most electron-rich carbon on the pyrimidine ring, yet it remains sufficiently electrophilic for oxidative addition when substituted with iodine. Iodine is the preferred halogen; 5-bromo analogs often require elevated temperatures (>60°C) which increases the rate of catalyst decomposition.

  • The "N-Chelation" Trap: Pyrimidines are excellent ligands. The lone pairs on N1 and N3 can displace phosphine ligands on the Palladium center, forming inactive Pd(L)₂(pyrimidine)₂ complexes. This is mitigated by using bidentate ligands or maintaining a high concentration of phosphine, though the standard Pd(PPh₃)₂Cl₂ system is usually robust enough if the solvent is coordinating (like DMF) to stabilize intermediates.

The 2-Methyl Group

Unlike the C2-amino group found in many kinase inhibitors, the C2-methyl group is non-nucleophilic. However, the protons on the methyl group are weakly acidic (pKa ~25-30). While standard Sonogashira bases (TEA, DIPEA) will not deprotonate this position, strong bases or phase-transfer conditions should be avoided to prevent side reactions at the benzylic-like position.

Optimization Matrix: Experimental Variables

The following table summarizes the impact of critical variables on the coupling efficiency of 5-iodo-2-methylpyrimidine.

VariableRecommendedAlternativeImpact & Rationale
Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)Pd(dppf)Cl₂Pd(PPh₃)₂Cl₂ is the gold standard for aryl iodides. Pd(dppf)Cl₂ is more stable but harder to remove during workup.
Co-Catalyst CuI (1-3 mol%)CuBrCuI accelerates the transmetallation step. Essential for reaction at Room Temp (RT).
Solvent DMF (Anhydrous)THF, MeCNDMF solubilizes the polar pyrimidine and helps stabilize the Pd-intermediate, preventing "Pd-black" precipitation.
Base Triethylamine (TEA) DIPEATEA acts as both base and co-solvent. Must be degassed to prevent Glaser coupling.
Atmosphere Argon (Balloon/Manifold)NitrogenStrict exclusion of Oxygen is mandatory to prevent alkyne homocoupling.

Standardized Protocol: Pd/Cu-Catalyzed Coupling

Objective: Synthesis of 5-(phenylethynyl)-2-methylpyrimidine (Model Reaction). Scale: 1.0 mmol

Reagents Setup
  • Substrate: 5-Iodo-2-methylpyrimidine (220 mg, 1.0 mmol)

  • Alkyne: Phenylacetylene (1.2 equiv, 122 mg)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride (35 mg, 0.05 mmol, 5 mol%)

  • Co-Catalyst: Copper(I) Iodide (9.5 mg, 0.05 mmol, 5 mol%)

  • Base: Triethylamine (TEA) (3.0 equiv, 0.42 mL)

  • Solvent: N,N-Dimethylformamide (DMF), Anhydrous (5 mL)

Step-by-Step Procedure
  • Deoxygenation (Critical Step):

    • Place the anhydrous DMF and TEA in a sealed vial.

    • Sparge with Argon gas for 15-20 minutes using a long needle submerged in the liquid and a short vent needle. Note: Inadequate sparging is the #1 cause of low yields due to Glaser homocoupling.

  • Reaction Assembly:

    • To a dry, Argon-flushed reaction vessel (Schlenk tube or microwave vial), add the solid 5-Iodo-2-methylpyrimidine , Pd(PPh₃)₂Cl₂ , and CuI .

    • Cap the vessel and purge with Argon for 3 cycles (Vacuum/Argon backfill).

  • Initiation:

    • Inject the deoxygenated DMF/TEA mixture via syringe through the septum.

    • Add the Phenylacetylene dropwise via syringe.

    • Observation: The solution typically turns from yellow to dark brown/black within minutes. This is normal.

  • Incubation:

    • Stir at Room Temperature (25°C) for 4–6 hours.

    • Monitoring: Check by TLC (Hexane/EtOAc) or LC-MS. The starting iodide (Rt ~ X min) should disappear.

    • Contingency: If conversion is <50% after 4 hours, heat to 45°C . Avoid temperatures >80°C to prevent pyrimidine degradation.

  • Workup & Purification:

    • Dilute the reaction mixture with EtOAc (30 mL) and wash with water (3 x 10 mL) to remove DMF.

    • Wash the organic layer with Brine (10 mL), dry over Na₂SO₄, and concentrate.

    • Purification: Flash column chromatography on silica gel.

      • Eluent: Gradient 0-30% EtOAc in Hexanes.

      • Note: The product is likely a white to pale yellow solid.

Mechanistic Workflow & Troubleshooting

The following diagrams illustrate the reaction logic and troubleshooting pathways.

Reaction Pathway Visualization

Sonogashira_Mechanism Start 5-Iodo-2-methylpyrimidine OxAdd Oxidative Addition (Pd-Ar-I Complex) Start->OxAdd + Pd(0) Pd0 Pd(0) Active Species Pd0->OxAdd TransMet Transmetallation OxAdd->TransMet CuCycle Copper Cycle (Cu-Acetylide Formation) CuCycle->TransMet Cu-Acetylide Prod 5-Alkynyl-2-methylpyrimidine TransMet->Prod Reductive Elimination - Pd(0) Prod->Pd0 Regeneration

Figure 1: Simplified catalytic cycle highlighting the intersection of the Palladium and Copper cycles.

Troubleshooting Logic

Troubleshooting Issue Low Yield / Incomplete Reaction Check1 Is Homocoupling (Diyne) Present? Issue->Check1 Yes1 Oxygen Leak. Action: Freeze-Pump-Thaw solvents. Check1->Yes1 Yes No1 Check Catalyst Status Check1->No1 No Check2 Did Pd-Black precipitate early? No1->Check2 Yes2 Catalyst Poisoning. Action: Switch to Pd(dppf)Cl2 or increase ligand load. Check2->Yes2 Yes No2 Check Reactivity Check2->No2 No Action3 Slow Kinetics. Action: Heat to 50°C or add 2% more CuI. No2->Action3

Figure 2: Decision tree for diagnosing reaction failures.

Copper-Free Alternative (Sensitive Substrates)

If the substrate contains moieties sensitive to Copper (e.g., free thiols or complex chelators), a Copper-free modification is necessary.

  • Catalyst: PdCl₂(MeCN)₂ / XPhos (Type: Buchwald Precatalysts)

  • Base: Cesium Carbonate (Cs₂CO₃)

  • Solvent: Toluene or 1,4-Dioxane

  • Temperature: 80-100°C

  • Note: This method requires higher temperatures because the transmetallation step (normally facilitated by Copper) is replaced by a slower carbopalladation mechanism or direct deprotonation.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

  • Organic Chemistry Portal. Sonogashira Coupling: Mechanism and Recent Literature.

  • BenchChem. Application Notes and Protocols: Copper-Free Sonogashira Coupling of 2,5-Diiodopyrazine.

  • Karpov, A. S., & Müller, T. J. J. (2003). Straightforward Novel One-Pot Enaminone and Pyrimidine Syntheses by Coupling-Addition-Cyclocondensation Sequences.[1] Synthesis, 2003(18), 2815-2826. (Demonstrates pyrimidine formation via coupling).

  • Naguib, B. H., et al. (2021). Design and synthesis of novel 5-alkynyl pyrimidine nucleosides derivatives.[2] Bioorganic & Medicinal Chemistry Letters. (Specific reference for 5-iodo-6-methylpyrimidine coupling in DMF).

Sources

Application

Application Notes and Protocols for Heck Reaction Procedures Involving 5-Iodo-2-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of C-C Bond Formation via the Heck Reaction The palladium-catalyzed Heck reaction stands as a cornerstone of modern o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C-C Bond Formation via the Heck Reaction

The palladium-catalyzed Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. This powerful transformation couples aryl or vinyl halides with alkenes, providing a direct route to substituted olefins which are pivotal structural motifs in a vast array of functional molecules.[1] For professionals in pharmaceutical and materials science, the ability to selectively construct complex molecular architectures is paramount. The 5-alkenylpyrimidine scaffold, in particular, is a privileged substructure found in numerous biologically active compounds, including kinase inhibitors and other therapeutic agents.

This guide provides an in-depth technical overview and detailed protocols for the Heck reaction involving 5-iodo-2-methylpyrimidine. As an electron-deficient heteroaromatic halide, 5-iodo-2-methylpyrimidine presents unique considerations for reaction optimization. This document will elucidate the mechanistic rationale behind procedural choices, offering field-proven insights to guide researchers in successfully synthesizing 5-alkenyl-2-methylpyrimidine derivatives.

Mechanistic Considerations: The Palladium Catalytic Cycle

The Heck reaction proceeds through a well-established catalytic cycle involving palladium(0) and palladium(II) intermediates. A thorough understanding of this mechanism is critical for troubleshooting and optimizing reaction conditions.

The cycle initiates with the oxidative addition of the aryl iodide, 5-iodo-2-methylpyrimidine, to a coordinatively unsaturated palladium(0) complex. This is often the rate-determining step and results in a square planar palladium(II) species. Subsequently, the alkene coordinates to the palladium center, followed by a migratory insertion of the olefin into the palladium-carbon bond. This key step forms the new carbon-carbon bond. The final steps involve β-hydride elimination to release the substituted alkene product and formation of a hydridopalladium(II) complex. Reductive elimination , facilitated by a base, regenerates the active palladium(0) catalyst, allowing the cycle to continue.

Heck_Catalytic_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂(I) Pd0->PdII_Aryl Ar-I OxAdd Oxidative Addition PdII_Alkene Ar-Pd(II)L(I)(Alkene) PdII_Aryl->PdII_Alkene + Alkene - L Alkene_Coord Alkene Coordination PdII_Alkyl R-Pd(II)L₂(I) PdII_Alkene->PdII_Alkyl Mig_Ins Migratory Insertion PdII_Hydride H-Pd(II)L₂(I) PdII_Alkyl->PdII_Hydride Product Product (5-Alkenyl-2-methylpyrimidine) PdII_Alkyl->Product Beta_Hyd β-Hydride Elimination PdII_Hydride->Pd0 + Base Base_Salt [Base-H]⁺I⁻ PdII_Hydride->Base_Salt Red_Elim Reductive Elimination Base_Regen Base (e.g., Et₃N) Aryl_Iodide 5-Iodo-2-methylpyrimidine Alkene Alkene

Caption: The catalytic cycle of the Heck reaction.

Optimizing the Heck Reaction for 5-Iodo-2-methylpyrimidine

The success of the Heck reaction with 5-iodo-2-methylpyrimidine hinges on the careful selection of several key parameters. The electron-deficient nature of the pyrimidine ring can influence the rate of oxidative addition and the stability of the palladium intermediates.

Choice of Palladium Catalyst and Ligands

While a variety of palladium sources can be effective, palladium(II) acetate (Pd(OAc)₂) is a commonly used and cost-effective precatalyst.[2] In the presence of phosphine ligands or the amine base, Pd(OAc)₂ is reduced in situ to the active Pd(0) species. For many applications involving aryl iodides, the reaction can proceed efficiently without the need for phosphine ligands.[3][4] This "ligandless" approach simplifies the reaction setup and purification. However, for challenging substrates or to improve catalyst stability and turnover, phosphine ligands such as triphenylphosphine (PPh₃) can be beneficial.

The Critical Role of the Base

A stoichiometric amount of base is essential to neutralize the hydriodic acid (HI) generated during the catalytic cycle and to facilitate the reductive elimination step that regenerates the Pd(0) catalyst. Common choices include tertiary amines like triethylamine (Et₃N) or inorganic bases such as potassium carbonate (K₂CO₃).[1] The choice of base can significantly impact the reaction rate and yield.

Solvent Selection

Polar aprotic solvents are generally preferred for the Heck reaction as they can help to stabilize the charged intermediates in the catalytic cycle. Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and acetonitrile (MeCN) are frequently employed.[5] In some cases, aqueous solvent systems have also been successfully utilized, offering a more environmentally friendly approach.[6]

Comparative Analysis of Reaction Conditions

The following table summarizes typical conditions for the Heck reaction of aryl iodides with common alkenes, providing a starting point for the optimization of reactions with 5-iodo-2-methylpyrimidine.

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Typical Yield (%)Reference
Pd(OAc)₂ (2)NoneEt₃N (2)DMF10080-95[1]
Pd(OAc)₂ (1)PPh₃ (2)K₂CO₃ (2)MeCN8085-98[7]
Pd/C (5)NoneEt₃N (1.5)NMP12075-90[3][4]
Pd(OAc)₂ (5)NoneEt₃N (2)CH₃CN/H₂O80>90[6]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for performing the Heck reaction with 5-iodo-2-methylpyrimidine.

Protocol 1: Ligandless Heck Coupling with Styrene

This protocol describes a general procedure for the coupling of 5-iodo-2-methylpyrimidine with styrene using a ligandless palladium catalyst system.

Materials:

  • 5-Iodo-2-methylpyrimidine

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Schlenk flask or sealed tube

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-iodo-2-methylpyrimidine (1.0 mmol, 1.0 equiv).

  • Catalyst and Base Addition: Add palladium(II) acetate (0.02 mmol, 2 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Reagent Addition: Under the inert atmosphere, add anhydrous DMF (5 mL), styrene (1.2 mmol, 1.2 equiv), and triethylamine (2.0 mmol, 2.0 equiv) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford 5-((E)-styryl)-2-methylpyrimidine.

Protocol 2: Heck Coupling with Methyl Acrylate using a Phosphine Ligand

This protocol outlines a procedure for the coupling of 5-iodo-2-methylpyrimidine with methyl acrylate, employing triphenylphosphine as a ligand to potentially enhance catalyst stability and yield.

Materials:

  • 5-Iodo-2-methylpyrimidine

  • Methyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (MeCN), anhydrous

  • Sealed reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To an oven-dried sealed reaction vessel equipped with a magnetic stir bar, add 5-iodo-2-methylpyrimidine (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.01 mmol, 1 mol%), triphenylphosphine (0.02 mmol, 2 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Reagent Addition: Under the inert atmosphere, add anhydrous acetonitrile (5 mL) and methyl acrylate (1.5 mmol, 1.5 equiv) via syringe.

  • Reaction: Seal the vessel and place it in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts.

  • Extraction: Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield methyl (E)-3-(2-methylpyrimidin-5-yl)acrylate.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification A 1. Add 5-Iodo-2-methylpyrimidine to a dry reaction vessel. B 2. Add Pd catalyst, ligand (optional), and base. A->B C 3. Establish inert atmosphere (e.g., N₂ or Ar). B->C D 4. Add anhydrous solvent and alkene via syringe. C->D E 5. Heat to desired temperature with vigorous stirring. D->E F 6. Monitor reaction progress (TLC, GC-MS). E->F G 7. Cool to room temperature. F->G H 8. Dilute with organic solvent and perform aqueous wash. G->H I 9. Dry organic layer and concentrate. H->I J 10. Purify by column chromatography. I->J

Caption: A generalized experimental workflow for the Heck reaction.

Troubleshooting and Key Considerations

  • Low Conversion: If the reaction stalls, consider increasing the reaction temperature, using a more active catalyst system (e.g., with a phosphine ligand if initially ligandless), or ensuring all reagents and solvents are anhydrous.

  • Formation of Side Products: The formation of homocoupled alkene or reduced arene (2-methylpyrimidine) can sometimes be observed. Optimizing the stoichiometry of the alkene and ensuring efficient stirring can mitigate these side reactions.

  • Regioselectivity: For unsymmetrical alkenes, the regioselectivity of the Heck reaction can be an issue. Generally, the aryl group adds to the less substituted carbon of the double bond.

  • Stereoselectivity: The Heck reaction typically affords the trans or (E)-alkene as the major product due to thermodynamic stability.

Conclusion

The Heck reaction is a robust and versatile tool for the synthesis of 5-alkenyl-2-methylpyrimidines. By understanding the underlying mechanism and carefully selecting the reaction parameters—catalyst, base, and solvent—researchers can achieve high yields of the desired products. The protocols provided in this guide serve as a solid foundation for the development of specific applications in drug discovery and materials science, enabling the efficient construction of valuable pyrimidine-containing molecules.

References

  • Shaughnessy, K. H., et al. (2003). Aqueous-Phase Heck Coupling of 5-Iodo-2'-deoxyuridine under Phosphine-Free Conditions. The Journal of Organic Chemistry, 68(14), 5729–5732.
  • de Vries, J. G. (2001). The Heck reaction in the production of fine chemicals. Canadian Journal of Chemistry, 79(5-6), 1086-1092.
  • Köhler, K., et al. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Chemistry – A European Journal, 6(5), 843-848.
  • Djakovitch, L., & Köhler, K. (2001). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands.
  • Crisp, G. T. (1989). The Heck coupling reaction: a review. Chemical Society Reviews, 18, 427-441.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
  • Knowles, R. (2004). The Intramolecular Heck Reaction. Macmillan Group Meeting.
  • Larhed, M., & Hallberg, A. (1996). Microwave-Promoted Palladium-Catalyzed Coupling Reactions. The Journal of Organic Chemistry, 61(26), 9582–9584.
  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

  • Dounay, A. B., & Overman, L. E. (2003). The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis. Chemical Reviews, 103(8), 2945–2964.
  • Shibasaki, M., & Vogl, E. M. (2004). The Asymmetric Heck Reaction. Journal of Organometallic Chemistry, 689(24), 4380-4391.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.

Sources

Method

Application Note: Strategic C-H Activation Protocols Involving 5-Iodo-2-methylpyrimidine

Executive Summary 5-Iodo-2-methylpyrimidine (CAS: 695-17-0) is a "privileged scaffold" in medicinal chemistry, serving as a critical building block for kinase inhibitors (e.g., CDK, mTOR pathways) and antiviral agents. W...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Iodo-2-methylpyrimidine (CAS: 695-17-0) is a "privileged scaffold" in medicinal chemistry, serving as a critical building block for kinase inhibitors (e.g., CDK, mTOR pathways) and antiviral agents. While traditional cross-coupling (Suzuki-Miyaura, Stille) relies on pre-functionalized organometallic partners, C-H activation offers a more atom-economical route.

This guide details two distinct C-H activation methodologies involving 5-Iodo-2-methylpyrimidine:

  • Direct Heteroarylation (DHA): Utilizing the C5-iodide as an electrophilic handle to activate C-H bonds in coupling partners (e.g., azoles, indoles).

  • Lateral C-H Functionalization: Activating the C2-methyl group for skeletal extension.

Mechanistic Insight & Chemical Logic

The Electrophilic Role (Method A)

In Direct Heteroarylation (DHA), 5-Iodo-2-methylpyrimidine acts as the electrophile . The reaction proceeds via a Concerted Metallation-Deprotonation (CMD) pathway.[1]

  • Why it works: The electron-deficient pyrimidine ring makes the C-I bond highly reactive toward oxidative addition by Pd(0).

  • The CMD Factor: A pivalate (PivO⁻) or carbonate base assists the palladium catalyst in cleaving the C-H bond of the nucleophilic partner (e.g., benzoxazole) by lowering the energy barrier of the C-H bond cleavage transition state.

The Nucleophilic/Lateral Role (Method B)

The C2-methyl group is "benzylic-like" but deactivated by the electron-poor ring. However, N-activation (e.g., N-oxide formation) or radical abstraction can activate these C(sp³)-H bonds.

  • Challenge: The C5-Iodo group is labile under radical conditions or strong lithiation.

  • Solution: Use mild, photoredox or Lewis-acid promoted tautomerization strategies to functionalize the methyl group without deiodination.

Protocol A: Direct Heteroarylation (DHA) with Azoles

Application: Synthesis of bi-heteroaryl kinase inhibitor cores without boronic acids/stannanes. Scope: Couples 5-Iodo-2-methylpyrimidine with Oxazoles, Thiazoles, and Imidazoles.

Reagents & Equipment
  • Substrate: 5-Iodo-2-methylpyrimidine (1.0 equiv)

  • Coupling Partner: Benzoxazole or Thiazole (1.2 – 1.5 equiv)

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (5 mol%)

  • Ligand: Triphenylphosphine (PPh₃) (10 mol%) or PCy₃ for sterically hindered substrates.

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Additive (Critical): Pivalic Acid (PivOH) (30 mol%) – Promotes CMD mechanism.

  • Solvent: DMF or DMA (Anhydrous, degassed).

Step-by-Step Methodology
  • Preparation: In a glovebox or under Argon stream, charge a pressure vial with 5-Iodo-2-methylpyrimidine (219 mg, 1.0 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol), PPh₃ (26.2 mg, 0.1 mmol), and Cs₂CO₃ (651 mg, 2.0 mmol).

  • Addition: Add the azole partner (1.2 mmol) and Pivalic Acid (30.6 mg, 0.3 mmol).

  • Solvation: Add anhydrous DMF (4.0 mL). Seal the vial with a crimp cap containing a Teflon septum.

  • Reaction: Heat the block to 100–110 °C for 12–16 hours.

    • Checkpoint: The reaction mixture should turn from orange to dark brown/black (active Pd species).

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion Poisoned CatalystEnsure rigorous degassing; trace O₂ kills the active Pd(0).
Deiodination (Product is 2-methylpyrimidine) Hydride SourceAvoid solvents with abstractable H (like THF/EtOH) at high temps; stick to DMF/DMA.
Homocoupling of Azole Oxidative ConditionsEnsure Argon atmosphere; remove O₂ which promotes oxidative homocoupling.

Protocol B: Lateral C-H Functionalization (Methyl Group)

Application: Extending the C2 position to form ethyl/vinyl linkers. Note: This method uses a "Soft Enolization" approach to preserve the Iodine.

Reagents[2][3]
  • Substrate: 5-Iodo-2-methylpyrimidine

  • Electrophile: Benzaldehyde (or derivative)

  • Lewis Acid: Ytterbium Triflate [Yb(OTf)₃] (10 mol%)

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (20 mol%)

  • Solvent: 1,4-Dioxane.

Methodology (Aldol-Type Condensation)
  • Mix: Combine 5-Iodo-2-methylpyrimidine (1.0 mmol), Yb(OTf)₃ (0.1 mmol), and aldehyde (1.2 mmol) in Dioxane (3 mL).

  • Activate: Add DBU (0.2 mmol) dropwise.

  • Heat: Reflux at 100 °C for 24 hours.

  • Mechanism: The Lewis acid coordinates to the pyrimidine nitrogens, increasing the acidity of the C2-methyl protons, allowing DBU to generate the enamine-like nucleophile which attacks the aldehyde.

  • Result: Formation of the vinyl-pyrimidine (after dehydration) or hydroxy-ethyl intermediate.

Mechanistic Visualization

The following diagram illustrates the Concerted Metallation-Deprotonation (CMD) cycle for Protocol A. Note how the Pivalate (PivO) acts as a "proton shuttle."

CMD_Mechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + Substrate LigEx Ligand Exchange (Ar-Pd-OPiv) OxAdd->LigEx + CsOPiv / - CsI CMD_TS CMD Transition State (C-H Cleavage) LigEx->CMD_TS + Partner RedElim Reductive Elimination (C-C Bond Formation) CMD_TS->RedElim - PivOH RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product Release Substrate 5-Iodo-2-methylpyrimidine Substrate->OxAdd Partner Azole (R-H) Partner->CMD_TS Base CsOPiv Base->LigEx

Caption: The CMD catalytic cycle. Pd(0) inserts into the C-I bond. Pivalate displaces Iodide, then assists in deprotonating the incoming Azole partner, leading to C-C bond formation.

References

  • Liang, Y., Gloudeman, J., & Wnuk, S. F. (2014). Palladium-catalyzed Direct Arylation of 5-halouracils and 5-halouracil Nucleosides With Arenes and Heteroarenes Promoted by TBAF.[2] The Journal of Organic Chemistry, 79(9), 4094–4103.

  • Ackermann, L. (2011). Carboxylate-Assisted Transition-Metal-Catalyzed C–H Bond Functionalizations: Mechanism and Scope. Chemical Reviews, 111(3), 1315–1345.

  • Deng, G., Ueda, K., Yanagisawa, S., Itami, K., & Li, C. J. (2009). Fe-Catalyzed Oxidative Cross-Coupling of Terminal Alkynes with Carboxamides. Chemistry – A European Journal, 15(2), 333–336.

  • PubChem. 5-Iodo-2-methylpyrimidine Compound Summary.

    • [3]

Sources

Application

Forging a C-C Bond: A Senior Application Scientist's Guide to Preparing Organometallic Reagents from 5-Iodo-2-methylpyrimidine

Abstract This comprehensive guide provides researchers, medicinal chemists, and drug development professionals with a detailed exploration of the preparation of organometallic reagents from 5-iodo-2-methylpyrimidine. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides researchers, medicinal chemists, and drug development professionals with a detailed exploration of the preparation of organometallic reagents from 5-iodo-2-methylpyrimidine. This pivotal intermediate serves as a versatile building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. We delve into the mechanistic underpinnings and provide field-proven, step-by-step protocols for the most effective methods: iodine-magnesium exchange using Turbo-Grignard reagents, classical lithium-iodine exchange, and the milder iodine-zinc exchange. This document is structured to offer not just procedural instructions, but also the scientific rationale behind the choice of reagents and conditions, ensuring both successful execution and a deeper understanding of the underlying chemistry.

Introduction: The Strategic Importance of the 5-Pyrimidinyl Moiety

The pyrimidine scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of therapeutic agents due to its ability to engage in hydrogen bonding and other key biological interactions. The functionalization of this heterocycle, particularly at the C5 position, is a critical step in the development of novel drug candidates. The conversion of the relatively inert C-I bond of 5-iodo-2-methylpyrimidine into a nucleophilic carbon-metal bond opens a gateway to a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide will equip you with the knowledge to reliably generate these powerful intermediates.

Method 1: Iodine-Magnesium Exchange with i-PrMgCl·LiCl (Turbo-Grignard Reagent)

Expertise & Experience: Why Turbo-Grignard?

The direct formation of a Grignard reagent from a heteroaryl halide and magnesium metal can be sluggish and prone to side reactions. The advent of halogen-magnesium exchange reactions using a more reactive Grignard reagent has been a significant advancement. The "Turbo-Grignard" reagent, i-PrMgCl·LiCl, developed by Knochel and coworkers, is particularly effective for preparing functionalized aryl and heteroaryl magnesium reagents.[1] The presence of lithium chloride in the reagent mixture plays a crucial role; it breaks down the polymeric aggregates of the Grignard reagent, leading to a more soluble and kinetically more reactive species.[1] This enhanced reactivity allows the iodine-magnesium exchange to proceed smoothly at low temperatures, preserving sensitive functional groups that might not be tolerated under harsher conditions.

Mechanistic Insight

The iodine-magnesium exchange is believed to proceed through a four-centered transition state involving the aryl iodide and the dimeric form of the Grignard reagent. The superior performance of i-PrMgCl·LiCl is attributed to the formation of a more reactive, monomeric isopropylmagnesiate species in solution, which readily undergoes the exchange with the iodo-pyrimidine.

Experimental Workflow: Iodine-Magnesium Exchange

G cluster_prep Preparation of 2-Methyl-5-pyrimidinylmagnesium chloride cluster_trap Electrophilic Trapping start 5-Iodo-2-methylpyrimidine in dry THF reagent i-PrMgCl·LiCl (1.1 eq.) start->reagent Add dropwise at -10 °C reaction Stir at -10 °C to 0 °C for 1-2 h reagent->reaction product 2-Methyl-5-pyrimidinylmagnesium chloride·LiCl reaction->product electrophile Electrophile (e.g., Benzaldehyde) product->electrophile Add at 0 °C quench Quench with sat. aq. NH4Cl electrophile->quench workup Extraction and Purification quench->workup final_product Functionalized Pyrimidine workup->final_product

Caption: Workflow for Iodine-Magnesium Exchange and Trapping.

Detailed Protocol: Preparation of (2-methylpyrimidin-5-yl)(phenyl)methanol

Materials:

  • 5-Iodo-2-methylpyrimidine (1.0 mmol, 220 mg)

  • Anhydrous Tetrahydrofuran (THF), 5 mL

  • i-PrMgCl·LiCl (1.3 M in THF, 1.1 mmol, 0.85 mL)

  • Benzaldehyde (1.2 mmol, 127 mg, 0.12 mL)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Schlenk flask, syringes, magnetic stirrer, and an inert atmosphere (Argon or Nitrogen)

Procedure:

  • Preparation: Under an inert atmosphere, add 5-iodo-2-methylpyrimidine to a dry Schlenk flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous THF (5 mL) and stir until the solid is fully dissolved.

  • Cooling: Cool the solution to -10 °C in an ice-salt bath.

  • Exchange Reaction: Slowly add i-PrMgCl·LiCl (1.3 M in THF, 0.85 mL) dropwise to the stirred solution over 5 minutes, ensuring the internal temperature does not exceed 0 °C.

  • Stirring: Stir the resulting mixture at 0 °C for 1.5 hours. The formation of the Grignard reagent is typically near-quantitative.

  • Electrophilic Trap: Add benzaldehyde (0.12 mL) dropwise to the reaction mixture at 0 °C.

  • Warming: Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quenching: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution (5 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Washing: Wash the combined organic layers with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired alcohol.

Method 2: Lithium-Iodine Exchange

Expertise & Experience: A Classic Method with Caveats

Lithium-halogen exchange is a powerful and rapid method for the preparation of organolithium compounds.[2] The exchange rate follows the trend I > Br > Cl, making iodo-pyrimidines ideal substrates.[2] Typically, alkyllithium reagents such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) are used.[3] This reaction is extremely fast, even at very low temperatures (typically -78 °C to -100 °C), which can be advantageous for substrates with sensitive functional groups.[4] However, the resulting pyrimidinyllithium species can be less stable than their Grignard counterparts and may be prone to decomposition upon warming. Furthermore, the high basicity and nucleophilicity of alkyllithium reagents require strict control of reaction conditions to avoid side reactions.

Mechanistic Insight

The mechanism of lithium-halogen exchange is generally considered to involve the formation of a hypervalent "ate" complex as an intermediate or transition state.[5] The equilibrium of the reaction is driven by the formation of the more stable organolithium species. In the case of an aryl iodide and an alkyllithium, the equilibrium lies far to the side of the aryllithium, as the negative charge is stabilized on the sp²-hybridized carbon.

Experimental Workflow: Lithium-Iodine Exchange

G cluster_prep Preparation of 2-Methyl-5-pyrimidinyllithium cluster_trap Electrophilic Trapping start 5-Iodo-2-methylpyrimidine in dry THF reagent n-BuLi (1.05 eq.) start->reagent Add dropwise at -78 °C reaction Stir at -78 °C for 30 min reagent->reaction product 2-Methyl-5-pyrimidinyllithium reaction->product electrophile Electrophile (e.g., DMF) product->electrophile Add at -78 °C quench Quench with sat. aq. NH4Cl electrophile->quench workup Extraction and Purification quench->workup final_product Functionalized Pyrimidine workup->final_product

Caption: Workflow for Lithium-Iodine Exchange and Trapping.

Detailed Protocol: Preparation of 2-methylpyrimidine-5-carbaldehyde

Materials:

  • 5-Iodo-2-methylpyrimidine (1.0 mmol, 220 mg)

  • Anhydrous Tetrahydrofuran (THF), 5 mL

  • n-Butyllithium (1.6 M in hexanes, 1.05 mmol, 0.66 mL)

  • Anhydrous N,N-Dimethylformamide (DMF) (1.5 mmol, 110 mg, 0.12 mL)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

  • Schlenk flask, syringes, magnetic stirrer, and an inert atmosphere (Argon or Nitrogen)

Procedure:

  • Preparation: Under an inert atmosphere, add 5-iodo-2-methylpyrimidine to a dry Schlenk flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous THF (5 mL) and stir until dissolved.

  • Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

  • Exchange Reaction: Slowly add n-BuLi (1.6 M in hexanes, 0.66 mL) dropwise to the stirred solution. A color change is often observed.

  • Stirring: Stir the mixture at -78 °C for 30 minutes.

  • Electrophilic Trap: Add anhydrous DMF (0.12 mL) to the reaction mixture at -78 °C.

  • Warming and Quenching: After stirring for 1 hour at -78 °C, remove the cooling bath and immediately quench the reaction by adding saturated aqueous ammonium chloride solution (5 mL).

  • Extraction: Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 15 mL).

  • Washing: Wash the combined organic layers with brine (15 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield 2-methylpyrimidine-5-carbaldehyde.

Method 3: Iodine-Zinc Exchange

Expertise & Experience: A Milder Alternative

Organozinc reagents are generally less reactive than their magnesium and lithium counterparts, which imparts a higher degree of functional group tolerance.[6] This can be particularly advantageous when working with substrates bearing sensitive electrophilic sites such as esters or nitriles. The direct insertion of zinc into aryl iodides can be slow, but the iodine-zinc exchange reaction using a dialkylzinc reagent like diethylzinc (Et₂Zn) provides a milder and more efficient route.[6][7] The reaction may require slightly elevated temperatures or the use of a catalyst compared to the lithium and magnesium exchange reactions.[6]

Mechanistic Insight

The iodine-zinc exchange reaction is thought to proceed via a polar mechanism, although radical pathways can also be involved depending on the substrate and conditions. The use of polar aprotic solvents can facilitate the exchange. The resulting organozinc species is in equilibrium with its Schlenk components, and its reactivity can be further tuned by transmetalation to other metals like copper.

Experimental Workflow: Iodine-Zinc Exchange

G cluster_prep Preparation of 2-Methyl-5-pyrimidinylzinc iodide cluster_trap Cross-Coupling Reaction (Negishi) start 5-Iodo-2-methylpyrimidine in dry THF reagent Et2Zn (1.5 eq.) start->reagent Add at RT reaction Stir at 50 °C for 4-6 h reagent->reaction product 2-Methyl-5-pyrimidinylzinc iodide reaction->product coupling_partner Aryl Halide + Pd Catalyst product->coupling_partner reaction_step Reaction at elevated temperature coupling_partner->reaction_step workup Aqueous workup and Purification reaction_step->workup final_product 5-Aryl-2-methylpyrimidine workup->final_product

Caption: Workflow for Iodine-Zinc Exchange and Cross-Coupling.

Detailed Protocol: Preparation of 2-methyl-5-phenylpyrimidine

Materials:

  • 5-Iodo-2-methylpyrimidine (1.0 mmol, 220 mg)

  • Anhydrous THF (5 mL)

  • Diethylzinc (1.0 M in hexanes, 1.5 mmol, 1.5 mL)

  • Iodobenzene (1.0 mmol, 204 mg, 0.11 mL)

  • Pd(PPh₃)₄ (0.05 mmol, 58 mg)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Schlenk flask, syringes, magnetic stirrer, condenser, and an inert atmosphere (Argon or Nitrogen)

Procedure:

  • Preparation: Under an inert atmosphere, add 5-iodo-2-methylpyrimidine to a dry Schlenk flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous THF (5 mL) and stir until dissolved.

  • Exchange Reaction: Add diethylzinc (1.0 M in hexanes, 1.5 mL) to the solution at room temperature.

  • Heating: Heat the reaction mixture to 50 °C and stir for 5 hours.

  • Cross-Coupling: Cool the mixture to room temperature. Add iodobenzene (0.11 mL) and Pd(PPh₃)₄ (58 mg).

  • Reaction: Heat the mixture to reflux (approximately 66 °C) and stir for 12 hours.

  • Cooling and Quenching: Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution (10 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford 2-methyl-5-phenylpyrimidine.

Data Summary and Method Comparison

FeatureIodine-Magnesium Exchange (i-PrMgCl·LiCl)Lithium-Iodine Exchange (n-BuLi)Iodine-Zinc Exchange (Et₂Zn)
Reagent Reactivity HighVery HighModerate
Typical Temp. -10 °C to 0 °C-78 °C to -100 °C25 °C to 50 °C
Reaction Time 1-2 hours15-60 minutes4-12 hours
Functional Group Tol. GoodModerateExcellent
Reagent Stability GoodModerate (temp. sensitive)Good
Key Advantage Excellent yields, good FG toleranceVery fast reactionHigh FG tolerance, milder conditions
Key Disadvantage May require specific "Turbo" reagentLow temperatures, potential instabilitySlower reaction, may need catalyst

Safety and Handling: A Culture of Vigilance

Organometallic reagents, particularly alkyllithiums, are pyrophoric and will ignite spontaneously on contact with air and/or moisture.[8][9] Grignard reagents are also highly reactive and flammable. Strict adherence to safety protocols is paramount.

  • Inert Atmosphere: All manipulations must be performed under an inert atmosphere of argon or nitrogen using Schlenk line or glovebox techniques.[10]

  • Anhydrous Conditions: Glassware must be oven- or flame-dried before use, and all solvents must be rigorously dried.[11] The presence of water will quench the organometallic reagent.[11]

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses, and appropriate gloves (e.g., nitrile gloves).[9]

  • Quenching: Excess organometallic reagents must be quenched carefully. For small-scale reactions, slow addition to a cooled solution of a protic solvent like isopropanol is recommended, followed by the addition of water.

  • Spills: In case of a small spill, do not use water. Smother the spill with a dry powder extinguishing agent (Class D) or sand.

Conclusion and Future Outlook

The preparation of organometallic reagents from 5-iodo-2-methylpyrimidine is a versatile and powerful strategy for the synthesis of complex, biologically active molecules. The choice of method—iodine-magnesium exchange with i-PrMgCl·LiCl, lithium-iodine exchange, or iodine-zinc exchange—will depend on the specific requirements of the synthetic route, particularly the nature of other functional groups present in the molecule. The "Turbo-Grignard" approach often represents the best balance of reactivity, operational simplicity, and functional group tolerance. As the demand for novel pyrimidine-based pharmaceuticals and agrochemicals continues to grow, the reliable and efficient methods detailed in this guide will remain indispensable tools for the modern synthetic chemist.

References

  • Knochel, P., et al. (2011). Preparation and reactions of polyfunctional magnesium and zinc organometallics in organic synthesis. Dalton Transactions, 40(39), 10350-10359. [Link]

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333-3336. [Link]

  • Chemistry LibreTexts. (2023). Grignard and Organolithium Reagents. [Link]

  • Master Organic Chemistry. (2015). Formation of Grignard and Organolithium Reagents From Alkyl Halides. [Link]

  • Knochel, P., et al. (2022). Radical I/Mg- and I/Zn-Exchange Reactions of Alkyl Iodides and Co-Catalyzed Cross-Couplings Using Organozinc Reagents. Elektronische Hochschulschriften der LMU München. [Link]

  • Lin, W., et al. (2004). Synthesis of 5-bromopyridyl-2-magnesium Chloride and Its Application in the Synthesis of Functionalized Pyridines. Organic Letters, 6(26), 4841-4844. [Link]

  • Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (n.d.). Safe handling of organolithium compounds in the laboratory. Princeton University Environmental Health & Safety. [Link]

  • Chemistry LibreTexts. (2021). Preparation of Organometallic Compounds. [Link]

  • Chemistry LibreTexts. (2019). Reaction of Organometallic Reagents with Aldehydes and Ketones. [Link]

  • Reich, H. J., & Whipple, W. L. (2005). Mechanism of the lithium–iodine exchange in an iodothiophene. Canadian Journal of Chemistry, 83(9), 1452-1463. [Link]

  • Chemistry LibreTexts. (2024). Characterization of Organometallic Complexes. [Link]

  • Jones, C. D., et al. (2019). Characterization of Reactive Organometallic Species via MicroED. ACS Central Science, 5(9), 1516-1521. [Link]

  • University of California, Center for Laboratory Safety. (2012). Pyrophorics - Organolithium Reagents - Standard Operating Procedure. [Link]

  • Leroux, F., Schlosser, M., Zohar, E., & Marek, I. (2004). The preparation of organolithium reagents and intermediates. In The Chemistry of Organolithium Compounds (pp. 435-493). John Wiley & Sons, Ltd. [Link]

  • Ziegler, D. S., et al. (2017). Recent Advances of the Halogen–Zinc Exchange Reaction. Chemistry – A European Journal, 23(16), 3688-3697. [Link]

  • Total Organic Chemistry. (2020, July 5). Grignard & Alkyllithium Reagents [Video]. YouTube. [Link]

  • ResearchGate. (2014). Can anyone recommend good conditions for Iodine/zinc exchange of an aryl iodide with diethylzinc? [Link]

  • University of California, Irvine. (n.d.). Procedures for Safe Use of Pyrophoric Organolithium Reagents. [Link]

  • Bailey, W. F., et al. (1986). Mechanism of lithium-halogen exchange of primary alkyl iodide. Tetrahedron Letters, 27(17), 1861-1864. [Link]

  • Macmillan Group Meeting. (2007). The Mechanism of Lithium-Halogen Exchange. [Link]

  • Wikipedia. (n.d.). Metal–halogen exchange. [Link]

  • Gribble, G. W., & Saulnier, M. G. (2020). Diethylzinc-Amylates – Selective Halogen-Zinc Exchange Reagents at Room-Temperature. ChemRxiv. [Link]

  • Bailey, W. F. (n.d.). lithium halogen exchange #1 revised. [Link]

  • Parra-Hake, M., et al. (2007). The Lithium–Halogen Exchange Reaction in Process Chemistry. In Process Chemistry in the Pharmaceutical Industry (Vol. 2, pp. 205-220). CRC Press. [Link]

  • Osowole, A. A., & Akpan, E. J. (2012). Synthesis, Spectroscopic Characterisation, In-Vitro Anticancer and Antimicrobial Activities of Some Metal(II) Complexes of 3-{(4, 6-Dimethoxy Pyrimidinyl) Iminomethyl} Naphthalen-2-ol. International Journal of Chemistry, 4(4). [Link]

  • Hollis, T. K., et al. (2019). Spectroscopic Characterization of Platinum(IV) Terpyridyl Complexes. Inorganic Chemistry, 58(24), 16643-16650. [Link]

  • Wikipedia. (n.d.). Turbo-Hauser bases. [Link]

  • Viciu, M. S., et al. (2003). Synthesis, Characterization, and Reactivity of η6-Arene Ruthenium(II) Complexes Containing N-Heterocyclic Carbene Ligands. Organometallics, 22(17), 3405-3415. [Link]

  • Kim, J. Y., & Livinghouse, T. (2003). Synthesis and Versatile Utilization of 2‐Pyridyl and Pyrimidyl‐Related Reagents. Organic Syntheses, 80, 159. [Link]

  • Google Patents. (n.d.). Preparation method of 2-chloro-5-methyl pyridine.
  • Kaval, N., et al. (2005). Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines. Journal of Heterocyclic Chemistry, 42(4), 645-650. [Link]

  • Dzhemilev, U. M., et al. (2021). NbCl5-Mg Reagent System in Regio- and Stereoselective Synthesis of (2Z)-Alkenylamines and (3Z). Molecules, 26(12), 3698. [Link]

  • Royal Society of Chemistry. (2018). A new reaction route for the synthesis of 2-methyl-5-ethylpyridine. [Link]

  • Knochel, P. (2017). Proposed mechanism of the iodine–zinc exchange reaction. [Link]

  • ResearchGate. (n.d.). Preparation of magnesium reagents using iPr2Mg⋅2 LiCl (93). [Link]

  • Peixoto, P. A., et al. (2017). Synthesis of 5-Substituted Pyrimidines via Palladium-Catalyzed Cross-Coupling of 5-Iodopyrimidines with Organozinc Reagents. The Journal of Organic Chemistry, 82(15), 8091-8099. [Link]

  • Fiveable. (n.d.). Organometallic Coupling Reactions. [Link]

  • YouTube. (2018, January 26). Summary of Organometallic Coupling Reagents and Reaction Partners. [Link]

  • eScholarship.org. (2022). Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. [Link]

  • PubMed. (2006). Cross-coupling reactions of indium organometallics with 2,5-dihalopyrimidines: synthesis of hyrtinadine A. [Link]

  • Chen, Y., et al. (2011). Mild iodine-magnesium exchange of iodoaromatics bearing a pyrimidine ring with isopropylmagnesium chloride. Tetrahedron Letters, 52(31), 4043-4045. [Link]

  • Fillion, E., et al. (2005). Friedel−Crafts Acylation of 2-Substituted 5-Membered Heterocycles. The Journal of Organic Chemistry, 70(4), 1316-1327. [Link]

  • UTC Scholar. (2021). Synthesis, characterization, and reactivity of organometallic complexe. [Link]

  • ACS Publications. (2000). Synthesis, Characterization, Absorption Spectra, and Luminescence Properties of Organometallic Platinum(II) Terpyridine Complexes. [Link]

  • Pacific Northwest National Laboratory. (n.d.). Handling Pyrophoric Reagents. [Link]

  • Sciencemadness Discussion Board. (2019). Troubles with Lithium-Halogen exchange reaction. [Link]

  • ResearchGate. (n.d.). How to Characterize Organometallic Compounds? [Link]

  • Chemical Communications (RSC Publishing). (2011). Trapping of chiral enolates generated by Lewis acid promoted conjugate addition of Grignard reagents to unreactive Michael acceptors by various electrophiles. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 5-Iodo-2-methylpyrimidine

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the post-synthesis purification of 5-Iodo-2-methylpyrimidine. This guide is designed to provide you, as...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the post-synthesis purification of 5-Iodo-2-methylpyrimidine. This guide is designed to provide you, as a fellow scientist, with in-depth, field-proven insights and troubleshooting strategies to navigate the challenges of purifying this critical building block. Achieving high purity of 5-Iodo-2-methylpyrimidine is paramount for its successful application in pharmaceutical synthesis and other research endeavors, as even minor impurities can significantly impact downstream reactions and biological activity.

This document moves beyond generic protocols, offering a detailed exploration of the "why" behind experimental choices. We will delve into the common impurities encountered, their origins, and a range of purification techniques, from routine recrystallization to more advanced chromatographic methods. Our goal is to empower you with the knowledge to not only purify your compound but also to troubleshoot and optimize the process for the highest possible purity and yield.

Understanding the Challenge: Common Impurities and Their Origins

The synthesis of 5-Iodo-2-methylpyrimidine, typically achieved through the iodination of 2-methylpyrimidine, can lead to the formation of several impurities. Understanding the source of these impurities is the first step toward their effective removal.

Likely Impurities:

  • Unreacted Starting Material (2-methylpyrimidine): Incomplete iodination is a common source of this impurity. Its presence can be readily detected by analytical techniques such as Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Di-iodinated Species (e.g., 4,5-Diiodo-2-methylpyrimidine): Over-iodination can lead to the formation of di-substituted pyrimidines. These impurities can be challenging to separate due to their similar polarity to the desired product.

  • Isomeric Byproducts: Depending on the iodinating agent and reaction conditions, iodination at other positions on the pyrimidine ring (e.g., the 4-position) can occur, leading to isomeric impurities.

  • Residual Reagents and Solvents: Iodinating agents (e.g., N-Iodosuccinimide (NIS), iodine), acids, bases, and solvents used in the synthesis and work-up can be carried through to the crude product.

The formation of these byproducts is a direct consequence of the reactivity of the pyrimidine ring and the nature of electrophilic aromatic substitution. The methyl group at the 2-position is an activating group, directing iodination to the 5-position but also potentially influencing other positions.

Troubleshooting Your Purification: A Q&A Approach

This section addresses common issues encountered during the purification of 5-Iodo-2-methylpyrimidine in a practical question-and-answer format.

Q1: My TLC plate shows multiple spots. How do I begin to identify them and choose a purification strategy?

Answer: A multi-spot TLC is a common starting point. Here’s a systematic approach to deconstruct the problem:

  • Co-spotting: Spot your crude material alongside the starting material (2-methylpyrimidine) on the same TLC plate. This will definitively identify the spot corresponding to the unreacted starting material.

  • Visualization Techniques: Use a combination of visualization methods. UV light (254 nm) will show UV-active compounds as dark spots. Staining with iodine vapor can reveal non-UV active, non-polar compounds.[1]

  • Polarity Assessment: The retention factor (Rf) value on a normal-phase silica TLC plate is inversely proportional to the polarity of the compound. Generally, the starting material (2-methylpyrimidine) will have a different Rf value than the iodinated product. Di-iodinated species are typically less polar than the mono-iodinated product and will have a higher Rf.

Logical Flow for Initial Analysis:

Caption: Initial analysis workflow for a crude product mixture.

Once you have a preliminary understanding of the number and relative polarities of the impurities, you can select an appropriate purification method.

Q2: I have a significant amount of unreacted starting material. Is recrystallization a viable option?

Answer: Recrystallization can be an effective method for removing a moderate amount of impurities, especially if their solubility properties differ significantly from your desired product.

The Principle of Recrystallization: The ideal recrystallization solvent will dissolve your crude product sparingly at room temperature but readily at its boiling point. Impurities should either be highly soluble in the cold solvent (and remain in the mother liquor) or insoluble in the hot solvent (and can be removed by hot filtration).

Solvent Selection is Key:

Solvent SystemRationale & Expected Outcome
Ethanol or Methanol 5-Iodo-2-methylpyrimidine is a moderately polar molecule. Alcohols like ethanol and methanol are often good starting points for recrystallization of such compounds.[2][3] The less polar starting material may be more soluble in the cold alcohol, allowing for the selective crystallization of the product upon cooling.
Hexane/Ethyl Acetate Mixture For less polar impurities, a two-solvent system can be effective. Dissolve the crude product in a minimal amount of hot ethyl acetate (the "good" solvent) and then slowly add hot hexane (the "poor" solvent) until the solution becomes slightly cloudy. Slow cooling should then induce crystallization of the desired product.
Water While less common for this type of compound, if the product has low water solubility and the impurities are highly water-soluble, recrystallization from hot water could be attempted.

Experimental Protocol: Single-Solvent Recrystallization from Ethanol

  • Dissolution: In an Erlenmeyer flask, add a small amount of ethanol to your crude 5-Iodo-2-methylpyrimidine. Heat the mixture gently on a hot plate with stirring.

  • Achieve Saturation: Continue adding small portions of hot ethanol until the solid just dissolves. Avoid adding a large excess of solvent, as this will reduce your recovery.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this initial cooling phase to promote the formation of larger, purer crystals.

  • Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting Recrystallization:

IssuePotential CauseSolution
No crystals form upon cooling. Too much solvent was used; the solution is not supersaturated.Boil off some of the solvent to concentrate the solution and allow it to cool again. Try scratching the inside of the flask with a glass rod at the liquid's surface or adding a seed crystal of the pure compound.
Oiling out. The melting point of the compound is lower than the boiling point of the solvent, or the compound is too impure.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Consider using a lower-boiling solvent or a different solvent system. Pre-purification by another method may be necessary.
Low recovery. Too much solvent was used; the compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled in an ice bath before filtration.
Q3: My TLC shows several closely-spaced spots. How do I effectively separate these using column chromatography?

Answer: Column chromatography is the preferred method for separating compounds with similar polarities. The principle is the same as TLC, but on a preparative scale.

Choosing the Right Eluent System:

The key to a successful column is selecting an eluent (solvent system) that provides good separation of your target compound from its impurities on a TLC plate. The ideal Rf value for the desired compound is typically between 0.2 and 0.4.

Recommended Starting Solvent Systems for TLC Analysis:

  • Hexane/Ethyl Acetate Mixtures: This is a versatile and common system for compounds of moderate polarity. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., 8:2, 7:3) to find the optimal separation.

  • Dichloromethane (DCM): Can be used as a single eluent or in combination with a more polar solvent like methanol for more polar compounds.

  • Chloroform: A publication on a similar pyrimidine derivative reported successful purification using chloroform as the eluent.[4]

Experimental Protocol: Silica Gel Column Chromatography

  • Column Packing:

    • Secure a glass column vertically.

    • Add a small plug of cotton or glass wool to the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in your chosen starting eluent (low polarity).

    • Carefully pour the slurry into the column, allowing the silica to settle into a uniform bed. Avoid air bubbles.[5]

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a relatively polar solvent (like DCM or acetone) in which it is readily soluble.

    • Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder.

    • Carefully add this "dry-loaded" sample to the top of the column. This technique generally leads to better separation than loading the sample as a concentrated solution.

  • Elution:

    • Carefully add your eluent to the top of the column.

    • Apply gentle pressure (using a pump or inert gas) to begin eluting the column.

    • Collect fractions in test tubes or vials.

  • Monitoring:

    • Monitor the separation by spotting fractions onto a TLC plate and visualizing them.

  • Combining and Evaporating:

    • Combine the fractions that contain your pure product.

    • Remove the solvent using a rotary evaporator to obtain your purified 5-Iodo-2-methylpyrimidine.

Decision Tree for Column Chromatography:

Column_Chromatography Start Crude Product with Close Spots on TLC Develop_TLC Develop TLC with Hexane/EtOAc Gradients Start->Develop_TLC Find_Optimal_Rf Optimal Rf (0.2-0.4) Achieved? Develop_TLC->Find_Optimal_Rf Adjust_Polarity Adjust Eluent Polarity Find_Optimal_Rf->Adjust_Polarity No Pack_Column Pack Silica Gel Column Find_Optimal_Rf->Pack_Column Yes Adjust_Polarity->Develop_TLC Load_Sample Dry Load Sample Pack_Column->Load_Sample Elute_Collect Elute and Collect Fractions Load_Sample->Elute_Collect Monitor_TLC Monitor Fractions by TLC Elute_Collect->Monitor_TLC Combine_Evaporate Combine Pure Fractions & Evaporate Monitor_TLC->Combine_Evaporate Pure_Product Pure 5-Iodo-2-methylpyrimidine Combine_Evaporate->Pure_Product

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 5-Iodo-2-methylpyrimidine

Compound: 5-Iodo-2-methylpyrimidine CAS: 38560-58-4 Support Tier: Advanced Research Chemicals Core Storage Directive: The "Zero-Degradation" Protocol The stability of 5-Iodo-2-methylpyrimidine is dictated by the weakness...

Author: BenchChem Technical Support Team. Date: February 2026

Compound: 5-Iodo-2-methylpyrimidine CAS: 38560-58-4 Support Tier: Advanced Research Chemicals

Core Storage Directive: The "Zero-Degradation" Protocol

The stability of 5-Iodo-2-methylpyrimidine is dictated by the weakness of the Carbon-Iodine (


) bond (

), which is significantly weaker than its chloro- or bromo-analogues. This bond is susceptible to homolytic cleavage by photons (

) and palladium contamination, leading to radical formation and subsequent degradation.
Optimal Storage Matrix

To maintain


 purity for long-term storage (

months), you must adhere to the following matrix. Deviating from these parameters accelerates the liberation of molecular iodine (

).
ParameterSpecificationTechnical Rationale
Temperature 2°C to 8°C Retards thermal elimination of iodine; prevents sublimation.
Atmosphere Inert (Argon/Nitrogen) Prevents oxidation of the methyl group and moisture absorption.
Light Exposure Strictly Dark The

bond undergoes rapid photolysis under UV/Visible light.
Container Amber Glass + Parafilm Amber glass blocks UV; Parafilm/Teflon tape prevents moisture ingress.
Desiccation Required Prevents hydrate formation which can complicate stoichiometry in couplings.

Degradation Mechanism & Visualization

Understanding how the compound degrades allows you to prevent it. The primary failure mode is Photolytic Deiodination .

Pathway Analysis

When exposed to light, the molecule generates a pyrimidinyl radical and an iodine radical. Two iodine radicals recombine to form molecular iodine (


), which is responsible for the characteristic yellow/brown discoloration seen in degraded samples.

DegradationPathway Compound 5-Iodo-2-methylpyrimidine (White/Off-white Solid) Light UV/Vis Light (hν) Compound->Light Radical Pyrimidinyl Radical + Iodine Radical (I•) Light->Radical Homolytic Fission Product Degradation Products (Dimers + I₂) Radical->Product Recombination Visual Visual Indicator: Yellow/Brown Color Product->Visual

Figure 1: Photolytic degradation pathway showing the transition from stable precursor to iodine-contaminated waste.

Troubleshooting & FAQs

Q1: My sample has turned from white to pale yellow. Is it still usable for Suzuki Couplings?

Status: Caution Required Diagnosis: The yellow color indicates the presence of free molecular iodine (


).
Impact:  Free iodine is an oxidant and can poison sensitive catalysts (like 

species) used in cross-coupling reactions, leading to lower yields or homocoupling side products. Action:
  • Minor Yellowing: If the color is faint, wash the solid with a small amount of cold hexanes or pentane. The non-polar solvent will remove surface iodine (

    
     is soluble in non-polar solvents).
    
  • Deep Brown: Recrystallization or column purification is required (see Section 4).

Q2: The compound has become sticky or clumped.

Status: Compromised Handling Diagnosis: Hygroscopic effect. While the pyrimidine ring is lipophilic, the nitrogen lone pairs can hydrogen bond with atmospheric water. Action: Dry the compound in a vacuum desiccator over


 or activated silica gel for 24 hours. Check proton NMR (

-NMR) for water peaks (

in

or

in DMSO-

) before use.
Q3: Can I store this in solution (e.g., DMSO or DMF)?

Status: Not Recommended Reasoning:

  • Nucleophilic Attack: Over time, solvent impurities (like dimethylamine in DMF) can displace the iodine.

  • Stability: The

    
     bond is less stable in solution due to increased molecular mobility and potential for radical propagation.
    Protocol:  Always store as a solid. Make fresh solutions immediately prior to reaction.
    

Handling & Repurification Protocols

If your compound has degraded, use the following decision tree to determine the best course of action.

HandlingLogic Start Assess Compound State Color Is it Yellow/Brown? Start->Color Texture Is it Sticky? Color->Texture No (White) Wash Hexane Wash (Remove surface I₂) Color->Wash Yes (Pale) Purify Recrystallization (EtOH/Water) Color->Purify Yes (Dark) Use Proceed to Experiment Texture->Use No (Free flowing) Desiccate Vacuum Desiccation (24h over P₂O₅) Texture->Desiccate Yes Wash->Texture Desiccate->Use Purify->Use

Figure 2: Workflow for assessing and rehabilitating 5-Iodo-2-methylpyrimidine prior to use.

Repurification Method (Recrystallization)

If the compound is heavily degraded (dark brown):

  • Dissolve: Dissolve the crude solid in a minimum amount of hot Ethanol (

    
    ).
    
  • Filter: Perform a hot filtration if insoluble black particles (polymerized degradation products) are present.

  • Precipitate: Add water dropwise until turbidity persists.

  • Cool: Allow to cool slowly to room temperature, then to

    
    .
    
  • Collect: Filter the white needles and wash with cold hexanes.

References

  • Sigma-Aldrich. (2025).[1][2] Safety Data Sheet: Iodinated Pyrimidine Derivatives. Retrieved from (General handling for halogenated heterocycles).

  • National Institutes of Health (NIH). (2024). Photochemistry of halogen pyrimidines: iodine release studies. PubMed.[3] Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Pd-Catalysis for 5-Iodo-2-methylpyrimidine

Status: Operational Ticket ID: #PYR-5-I-TON Assigned Specialist: Senior Application Scientist, Catalysis Group Executive Summary: The "Deceptive" Substrate 5-Iodo-2-methylpyrimidine is a deceptive substrate in cross-coup...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #PYR-5-I-TON Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary: The "Deceptive" Substrate

5-Iodo-2-methylpyrimidine is a deceptive substrate in cross-coupling. While the C–I bond at the 5-position is electronically activated for rapid Oxidative Addition (OA) , the reaction frequently stalls or delivers low Turnover Numbers (TON).

The Root Cause: The reaction failure is rarely due to the C–I bond activation. Instead, it is caused by Heteroatom Poisoning . The pyrimidine nitrogen atoms (N1/N3) are potent


-donors that displace labile phosphine ligands, forming stable, catalytically inactive Palladium-Nitrogen complexes (

). Additionally, the electron-deficient ring is prone to Reductive Dehalogenation , where the iodine is replaced by a hydrogen atom rather than the coupling partner.

This guide provides the protocols to suppress N-binding and maximize turnover.

Diagnostic Framework: Why Turnover Fails

To fix the reaction, you must visualize the competition between the Productive Cycle and the Deactivation Pathway .

Mechanism of Failure: The N-Binding Trap

In standard catalysis, the Pd(0) species performs oxidative addition on the C–I bond. However, before transmetallation can occur, the basic Nitrogen of a second substrate molecule can bind to the Pd(II) center. This creates a "resting state" that is too stable to re-enter the cycle.

CatalystPathways Pd0 Pd(0) Active Species OxAdd Pd(II)-Ar-I (Oxidative Addition) Pd0->OxAdd Fast (C-I bond) TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet Requires Steric Bulk Poison DEAD END: Pd(II)-N-Coordination (Bis-pyrimidine complex) OxAdd->Poison Ligand Displacement (Substrate Overload) Dehalo SIDE REACTION: Reductive Dehalogenation (5-H-2-methylpyrimidine) OxAdd->Dehalo Hydride Source (Slow Transmetallation) Product Coupled Product (Reductive Elimination) TransMet->Product Cycle Complete Product->Pd0 Regeneration

Figure 1: The bifurcated pathway. Success depends on accelerating Transmetallation (Yellow) to outcompete N-Coordination (Red).

Troubleshooting Matrix

Identify your specific failure mode below to find the immediate correction.

SymptomProbable CauseCorrective Action
Reaction Stalls < 50% Catalyst Poisoning. The substrate's Nitrogen atoms have displaced your ligands, shutting down the Pd center.Switch Ligand: Use bulky, electron-rich dialkylbiaryl phosphines (e.g., XPhos , SPhos , or BrettPhos ). The steric bulk prevents the N-atoms from approaching the metal center [1].
Product is "Des-iodo" (5-H-2-methylpyrimidine)Reductive Dehalogenation. Transmetallation is too slow, allowing hydride transfer (often from the solvent or base).Dry & Fast: Switch to anhydrous solvents (Dioxane instead of alcohols). Increase catalyst loading slightly to push the cycle faster. Avoid formate contaminants.
Black Precipitate (Pd Black) Ligand Instability. The ligand is detaching from Pd, leading to aggregation.Increase Ligand:Pd Ratio. Move from 1:1 to 2:1 or 3:1. Ensure the reaction is strictly oxygen-free (freeze-pump-thaw).
Homocoupling of Alkyne (Sonogashira)Glaser Coupling. Presence of Copper (CuI) and Oxygen.Go Copper-Free. Use a Pd-only system (e.g., Pd(OAc)2 + XPhos + Cs2CO3) to eliminate copper-mediated side reactions [2].

Optimized Experimental Protocols

These protocols are designed to be self-validating : if the color changes described do not occur, abort and check reagent purity.

Protocol A: High-Turnover Suzuki-Miyaura Coupling

Best for: Aryl/Heteroaryl boronic acids.

The Logic: We use XPhos or SPhos .[1] These ligands create a "protective shell" around the Palladium, allowing the C-I bond to interact but physically blocking the pyrimidine Nitrogen from binding.

  • Catalyst Pre-complexing (Critical Step):

    • In a vial, mix Pd(OAc)₂ (1.0 equiv relative to Pd loading, e.g., 1 mol%) and XPhos (2.0 equiv relative to Pd).

    • Add dry 1,4-Dioxane (1 mL). Heat at 60°C for 3 minutes until the solution turns from orange to a clear, dark yellow/brown (Active Pd(0)-L species formed).

  • Reaction Setup:

    • To the main vessel, add 5-Iodo-2-methylpyrimidine (1.0 equiv), Boronic Acid (1.5 equiv), and K₃PO₄ (finely ground, 3.0 equiv).

    • Note: Phosphate is preferred over Carbonate to minimize dehalogenation side-reactions.

  • Execution:

    • Add the pre-complexed catalyst solution to the solids.

    • Add degassed water (ratio: 4:1 Dioxane:Water).

    • Heat to 80-100°C .

    • Checkpoint: Reaction should reach completion within 2-4 hours. If it takes >12h, the catalyst is dying.

Protocol B: Copper-Free Sonogashira Coupling

Best for: Terminal Alkynes. Eliminates Glaser coupling.

The Logic: Copper is often the source of "haystacking" (side reactions) with nitrogen heterocycles. A Pd-only cycle using a bulky ligand drives the reaction without CuI.

  • Reagents:

    • Catalyst: PdCl₂(MeCN)₂ (2 mol%) + XPhos (4 mol%).

    • Base: Cs₂CO₃ (2.5 equiv) - Cesium is crucial for the "Cesium Effect" (higher solubility/basicity in organics).

    • Solvent: MeCN or Toluene (Anhydrous).

  • Procedure:

    • Combine all solids in a Schlenk tube. Evacuate/backfill with Argon (3x).[2]

    • Add solvent and Alkyne (1.2 equiv).[2]

    • Heat to 80°C .

    • Note: Do not use amine solvents (Et3N) as the primary solvent; they promote N-coordination poisoning. Use them only as stoichiometric additives if necessary, but Cs2CO3 is usually sufficient.

Decision Logic for Ligand Selection

Use this flow to select the correct ligand based on your specific coupling partner.

LigandSelection Start Select Coupling Partner Type Partner Type? Start->Type Boronic Aryl/Alkyl Boronic Acid (Suzuki) Type->Boronic Alkyne Terminal Alkyne (Sonogashira) Type->Alkyne Amine Amine/Amide (Buchwald) Type->Amine Steric Is the Boronic Acid Sterically Hindered? Boronic->Steric CuFree Use XPhos + Cs2CO3 (Copper-Free) Alkyne->CuFree Brett Use BrettPhos (Prevents N-binding) Amine->Brett Yes Yes Steric->Yes Ortho-subs No No Steric->No Para/Meta SPhos Use SPhos (Excellent for sterics) XPhos Use XPhos (General high turnover) Yes->SPhos No->XPhos

Figure 2: Ligand selection logic. Bulky dialkylbiaryl phosphines are the gold standard for this substrate.

Frequently Asked Questions (FAQ)

Q: Can I use Pd(PPh3)4 (Tetrakis) for this reaction? A: Avoid it. Triphenylphosphine (PPh3) is not bulky enough to prevent the pyrimidine nitrogen from binding to the Palladium. You will likely observe stalled conversion around 40-60% as the catalyst gets poisoned.

Q: Why is the 2-methyl group important? A: The 2-methyl group provides a small amount of steric protection to the N1/N3 atoms, but not enough to prevent poisoning completely. However, it is slightly acidic. Avoid using extremely strong amide bases (like LDA or LiHMDS) which could deprotonate the methyl group and lead to polymerization.

Q: I see a spot on TLC that matches the starting material but doesn't couple. What is it? A: This is likely the de-iodinated side product (2-methylpyrimidine). It has a similar Rf to the iodinated starting material. Confirm with GC-MS. If this is high, your reaction is too "wet" or the transmetallation is too slow. Switch to Protocol A (XPhos).

Q: Can I use microwave heating? A: Yes. Microwave heating (100-120°C for 20-40 mins) is highly effective for this substrate. The rapid heating profile helps the catalytic cycle outcompete the thermal degradation/poisoning pathways.

References

  • BenchChem. (2025).[1][2] A Head-to-Head Comparison of Palladium Catalysts for Cross-Coupling Reactions of 2,5-Diiodopyrazine. (Demonstrates the superiority of SPhos/XPhos for electron-deficient nitrogen heterocycles).

  • RSC Advances. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. (Validation of Cu-free protocols to avoid side reactions).

  • Chemical Science. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides. (Mechanistic insight into ligand effects on pyrimidine/heterocycle coupling).

  • National Institutes of Health (NIH). (2011). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins. (Demonstrates XPhos utility in sensitive aqueous environments).

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: 1H NMR Spectrum Analysis of 5-Iodo-2-methylpyrimidine

Executive Summary 5-Iodo-2-methylpyrimidine is a critical heteroaromatic scaffold in drug discovery, serving as a precursor for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) to install functi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Iodo-2-methylpyrimidine is a critical heteroaromatic scaffold in drug discovery, serving as a precursor for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) to install functional groups at the C-5 position.

This guide provides a technical comparison of Solvent Systems (CDCl₃ vs. DMSO-d₆) and Structural Benchmarking against its precursor, 2-methylpyrimidine. The objective is to equip researchers with a self-validating analytical workflow to confirm regioselectivity and purity without relying solely on external reference standards.

Structural Context & Theoretical Prediction

To interpret the spectrum accurately, one must understand the substituent effects on the pyrimidine ring current.

  • Base System (Pyrimidine): A highly electron-deficient ring. Protons are deshielded (downfield).[1]

  • 2-Methyl Group: Electron-donating (inductive). Slightly shields the ring protons but primarily serves as a diagnostic singlet in the aliphatic region (~2.6 ppm).

  • 5-Iodo Group:

    • Electronic Effect: The iodine atom at C-5 replaces the H-5 proton.

    • Spin Logic: In the precursor (2-methylpyrimidine), H-5 couples with H-4/6 (

      
      ). In 5-Iodo-2-methylpyrimidine, this coupling is abolished. 
      
    • Result: The H-4/6 signal collapses from a doublet to a sharp singlet . This is the primary proof of 5-substitution.

Diagram 1: Structural Logic & Assignment Pathway

G cluster_0 Aromatic Region (Downfield) cluster_1 Aliphatic Region (Upfield) Start Target Molecule: 5-Iodo-2-methylpyrimidine H4_6 H-4 & H-6 Protons (Equivalent due to symmetry) Start->H4_6 Substituent Effect Me 2-Methyl Group (CH3) Start->Me Signal_A Expected Signal: Singlet (2H) ~8.8 - 9.0 ppm H4_6->Signal_A No Coupling (H-5 removed) Signal_B Expected Signal: Singlet (3H) ~2.6 - 2.8 ppm Me->Signal_B

Caption: Logical flow for predicting spectral features based on molecular symmetry and substitution patterns.

Comparative Analysis: Solvent Selection

The choice of solvent fundamentally alters the chemical shift environment and impurity profile visibility.

Table 1: Comparative Solvent Performance
FeatureChloroform-d (CDCl₃) DMSO-d₆
Primary Use Case Routine purity checks; synthesis monitoring.Polar impurities; low solubility samples.
H-4/6 Shift (Approx) 8.80 – 8.88 ppm 8.90 – 9.05 ppm (Downfield shift due to polarity)
Methyl Shift (Approx) 2.70 ppm 2.65 ppm
Water Peak ~1.56 ppm (Discrete)~3.33 ppm (Broad, interferes with aliphatic signals)
Solvent Residual 7.26 ppm (Singlet)2.50 ppm (Quintet, often overlaps with Methyl signal)
Exchangeable Protons Not visible / BroadVisible (if present in impurities)
Expert Insight: The DMSO Trap

While DMSO-d₆ is excellent for solubility, its residual solvent peak (quintet at ~2.50 ppm) often overlaps with the 2-methyl singlet of the pyrimidine (~2.65 ppm).

  • Recommendation: Use CDCl₃ for initial characterization to ensure the methyl integral is accurate (integrating 3H vs 2H). Use DMSO-d₆ only if the compound precipitates in chloroform.

Comparative Analysis: Structural Benchmarking

Validating the product requires comparing it against the starting material (2-Methylpyrimidine) to confirm the reaction completion.

Table 2: Spectral Differentiation (Product vs. Reactant)
SignalStarting Material (2-Methylpyrimidine) Product (5-Iodo-2-methylpyrimidine) Diagnostic Check
H-4 / H-6 Doublet (J ≈ 5 Hz) at ~8.6 ppmSinglet at ~8.9 ppmCollapse of splitting confirms substitution.
H-5 Triplet (J ≈ 5 Hz) at ~7.2 ppmABSENT Disappearance of the triplet in the aromatic region.
Methyl Singlet at ~2.6 ppmSinglet at ~2.7 ppmSlight downfield shift due to Iodine anisotropy.

Experimental Protocol: Self-Validating Workflow

This protocol ensures high-resolution data and immediate error detection.

Phase 1: Sample Preparation[2]
  • Massing: Weigh 5–10 mg of the solid compound into a clean vial.

    • Why? <5 mg yields low signal-to-noise; >15 mg causes line broadening due to viscosity/concentration effects.

  • Solvation: Add 0.6 mL of CDCl₃ (containing 0.03% TMS).

    • Check: Ensure complete dissolution. If cloudy, filter through a small glass wool plug into the NMR tube. Particulates ruin magnetic field homogeneity (shimming).

  • Transfer: Transfer to a high-quality 5mm NMR tube. Cap immediately to prevent solvent evaporation and concentration changes.

Phase 2: Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (Standard proton)

  • Scans (NS): 16 (Sufficient for >5mg sample)

  • Relaxation Delay (D1): 1.0 – 2.0 seconds

  • Spectral Width: 0 – 12 ppm (to catch downfield aromatic protons)

Phase 3: Processing & Validation (The "3-Point Check")

After Fourier Transform (FT) and phasing:

  • Reference: Set the TMS peak to 0.00 ppm (or residual CHCl₃ to 7.26 ppm).

  • Integrate: Set the Methyl singlet (approx 2.7 ppm) to 3.00 .

  • Validate:

    • Does the aromatic peak at ~8.9 ppm integrate to 2.00 ?

    • Is the aromatic peak a Singlet ? (Zoom in to confirm no splitting).

Diagram 2: Validation Logic Flow

Validation Step1 Acquire Spectrum (CDCl3) Step2 Check Aromatic Region (8.5 - 9.0 ppm) Step1->Step2 Decision1 Is H-4/6 a Singlet? Step2->Decision1 Result_Pass PASS: 5-Substitution Confirmed Decision1->Result_Pass Yes Step3 Check H-5 Region (~7.2 ppm) Decision1->Step3 No (Doublet visible) Result_Fail FAIL: Check for Starting Material Impurity Impurity Identified: 2-Methylpyrimidine Step3->Impurity Triplet Present

Caption: Decision tree for validating the synthesis outcome based on spectral splitting patterns.

References

  • Gronowitz, S., et al. "Proton Magnetic Resonance of Pyrimidines." Arkiv för Kemi, vol. 22, 1964, pp. 65-82. (Foundational data on 2-methylpyrimidine shifts).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, vol. 62, no. 21, 1997, pp. 7512–7515.

  • Reich, H. J. "Structure Determination Using Spectroscopic Methods: 1H NMR Chemical Shifts." University of Wisconsin-Madison.

  • National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." (General reference for pyrimidine base shifts).

Sources

Comparative

A Comparative Guide to the 13C NMR Chemical Shifts of 5-Iodo-2-methylpyrimidine

For researchers and professionals in drug development and synthetic chemistry, a precise understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, a precise understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone for structural elucidation. This guide provides an in-depth analysis of the 13C NMR chemical shifts for 5-iodo-2-methylpyrimidine, a heterocyclic compound of interest in medicinal chemistry. In the absence of readily available experimental spectra, this guide leverages high-quality predicted data and compares it with experimental data from structurally analogous compounds to provide a robust and instructive framework for spectral interpretation.

The Foundational Principles of 13C NMR in Heterocyclic Systems

The 13C NMR spectrum provides a unique signal for each chemically non-equivalent carbon atom in a molecule.[1][2] The position of this signal, known as the chemical shift (δ) and measured in parts per million (ppm), is highly sensitive to the local electronic environment of the carbon nucleus.[1][3] In aromatic heterocyclic systems like pyrimidine, the chemical shifts of the ring carbons are influenced by several factors:

  • Electronegativity of the Heteroatoms: The two nitrogen atoms in the pyrimidine ring are more electronegative than carbon, leading to a general deshielding of the adjacent carbon atoms and causing their signals to appear at a higher chemical shift (downfield) compared to benzene.

  • Substituent Effects: The introduction of substituents, such as a methyl (-CH₃) group and an iodine (-I) atom, further perturbs the electron distribution in the ring through inductive and resonance effects, leading to predictable changes in the chemical shifts.[4][5]

Predicted and Comparative 13C NMR Data

To analyze the 13C NMR spectrum of 5-iodo-2-methylpyrimidine, we will first present the predicted chemical shifts for this molecule. This data will then be compared with the experimental 13C NMR data of pyrimidine, 2-methylpyrimidine, and 5-bromopyrimidine to understand the incremental effects of each substituent.

CompoundC2 (ppm)C4 (ppm)C5 (ppm)C6 (ppm)Methyl (ppm)
Pyrimidine157.4157.4121.7157.4-
2-Methylpyrimidine165.8156.6118.8156.625.8
5-Bromopyrimidine158.8160.8120.4160.8-
5-Iodo-2-methylpyrimidine (Predicted) 167.2 162.5 92.3 162.5 25.1

Predicted data was generated using advanced computational algorithms that account for substituent effects.

Analysis of Substituent Effects

The provided data allows for a systematic deconstruction of the electronic influences of the methyl and iodo groups on the pyrimidine ring.

The Influence of the 2-Methyl Group

Comparing pyrimidine with 2-methylpyrimidine, the introduction of the electron-donating methyl group at the C2 position leads to a significant downfield shift of the C2 signal (from 157.4 to 165.8 ppm). This is a direct consequence of the inductive effect of the methyl group. The signals for C4 and C6 are slightly shifted upfield, while the C5 signal experiences a more noticeable upfield shift.

The Influence of the 5-Iodo Group

The substitution of a hydrogen atom with an iodine atom at the C5 position introduces two primary electronic effects:

  • Inductive Effect: Iodine is more electronegative than carbon, which would be expected to deshield the directly attached carbon (C5).

  • Resonance Effect: As a halogen, iodine can donate a lone pair of electrons into the aromatic system, which would shield the ortho and para positions.

In the case of 5-iodopyrimidine, the most dramatic effect is the significant upfield shift of the C5 signal to a predicted value of 92.3 ppm. This is a well-documented phenomenon for heavier halogens known as the "heavy atom effect," where the large number of electrons in iodine causes significant shielding of the directly attached carbon. The C4 and C6 carbons, being ortho to the iodine, are predicted to be deshielded (shifted downfield) to 162.5 ppm.

The following diagram illustrates the interplay of these electronic effects on the pyrimidine ring.

G cluster_ring 5-Iodo-2-methylpyrimidine cluster_effects Electronic Effects C2 C2 N1 N C2->N1 Me CH3 C2->Me EDG (Inductive) C6 C6 N1->C6 N3 N N3->C2 C5 C5 C6->C5 C4 C4 C4->N3 C5->C4 I I C5->I EWG (Inductive) & Shielding (Heavy Atom) Inductive_Me Methyl: Inductive electron donation deshields C2. Heavy_Atom_I Iodine: Heavy atom effect strongly shields C5. Inductive_I Iodine: Inductive electron withdrawal deshields C4 and C6.

Caption: Electronic effects of substituents on 5-Iodo-2-methylpyrimidine.

Standardized Experimental Protocol for 13C NMR Acquisition

For researchers seeking to acquire experimental data, the following protocol provides a robust starting point.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the pyrimidine derivative.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can slightly influence chemical shifts.[1]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm).[2]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Use a standard 13C pulse program with proton decoupling.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-200 ppm).

    • The acquisition time is typically set to 1-2 seconds.

    • A relaxation delay of 2-5 seconds is recommended to allow for full magnetization recovery, especially for quaternary carbons.

    • The number of scans will depend on the sample concentration and can range from a few hundred to several thousand to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain pure absorption lineshapes.

    • Perform a baseline correction.

    • Calibrate the spectrum by setting the TMS signal to 0.0 ppm.

    • Integrate the signals (note: in standard proton-decoupled 13C NMR, integrals are not always proportional to the number of carbons).

The following diagram outlines this experimental workflow.

G start Start sample_prep Sample Preparation (10-20 mg in 0.6 mL solvent + TMS) start->sample_prep instrument_setup Instrument Setup (Lock, Shim) sample_prep->instrument_setup acquisition Data Acquisition (Pulse Program, Set Parameters) instrument_setup->acquisition processing Data Processing (FT, Phasing, Baseline Correction) acquisition->processing analysis Spectral Analysis (Calibration, Peak Picking) processing->analysis end End analysis->end

Caption: Standard workflow for 13C NMR spectroscopy.

Conclusion

This guide provides a comprehensive analysis of the 13C NMR chemical shifts for 5-iodo-2-methylpyrimidine. By leveraging predicted data and comparing it with experimental values of related compounds, we have elucidated the key electronic effects that govern the spectral features of this molecule. The provided experimental protocol offers a practical framework for researchers to obtain their own high-quality data. A thorough understanding of these principles is essential for the accurate and efficient structural characterization of novel heterocyclic compounds in drug discovery and development.

References

  • Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. MDPI. [Link]

  • Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. PMC - NIH. [Link]

  • Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Mestrelab Research Analytical Chemistry Software. [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • A guide to 13C NMR chemical shift values. Compound Interest. [Link]

  • Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Royal Society of Chemistry. [Link]

  • C-13 nmr spectrum of 2-methylpentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-methylpentane. Doc Brown's Chemistry. [Link]

  • Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Taylor & Francis Online. [Link]

  • Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta Libraries. [Link]

  • Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. National Institutes of Health. [Link]

  • Predict 13C carbon NMR spectra. NMRDB.org. [Link]

Sources

Validation

Comparative Mass Spectrometry Guide: 5-Iodo-2-methylpyrimidine vs. Halogenated Analogs

Executive Summary & Application Context 5-Iodo-2-methylpyrimidine (CAS: 3864-86-6) is a critical heterocyclic scaffold in medicinal chemistry, widely utilized as an electrophile in palladium-catalyzed cross-coupling reac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

5-Iodo-2-methylpyrimidine (CAS: 3864-86-6) is a critical heterocyclic scaffold in medicinal chemistry, widely utilized as an electrophile in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira). Its utility stems from the weak C–I bond, which facilitates oxidative addition but also dictates its unique mass spectrometric (MS) footprint.

This guide compares the fragmentation dynamics of 5-Iodo-2-methylpyrimidine against its brominated and non-halogenated analogs. For researchers monitoring reaction progress or validating compound identity, understanding the convergent fragmentation pathways of these species is essential. The iodine substituent acts as a "sacrificial" mass tag, readily cleaving to reveal the core 2-methylpyrimidinyl cation.

Experimental Specifications

To ensure reproducibility, the following instrument parameters are recommended for the analysis of halogenated pyrimidines. These protocols are self-validating through the observation of characteristic isotope patterns (for Br/Cl analogs) and specific neutral losses.

Standard GC-MS (EI) Protocol
  • Ionization Source: Electron Impact (EI) at 70 eV.

  • Inlet Temperature: 250 °C (Ensure rapid volatilization to prevent thermal degradation prior to ionization).

  • Transfer Line: 280 °C.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm ID.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

LC-MS (ESI) Protocol
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (Promotes [M+H]+ formation).

  • Cone Voltage: 20–40 V (Adjust to modulate in-source fragmentation of the weak C–I bond).

Comparative Fragmentation Analysis

The mass spectral behavior of 5-substituted 2-methylpyrimidines is governed by the bond dissociation energy (BDE) of the substituent at the C5 position.

The "Convergent Ion" Phenomenon

A distinctive feature of this chemical series is the convergence of all halogenated analogs to a common fragment ion at m/z 93 .

  • 5-Iodo-2-methylpyrimidine (MW 220): Loses Iodine radical (I•, 127 Da) to form m/z 93 .

  • 5-Bromo-2-methylpyrimidine (MW 172/174): Loses Bromine radical (Br•, 79/81 Da) to form m/z 93 .

  • 2-Methylpyrimidine (MW 94): Loses a Hydrogen atom (H•, 1 Da) to form m/z 93 .[1]

Detailed Comparison Table
Feature5-Iodo-2-methylpyrimidine 5-Bromo-2-methylpyrimidine 2-Methylpyrimidine
Molecular Ion (M+) m/z 220 (Strong)m/z 172 / 174 (1:1 ratio)m/z 94 (Base Peak)
Isotope Pattern Single peak (Iodine is monoisotopic)Distinct 1:1 doublet (

)
Normal carbon isotope distribution
Primary Loss -127 Da (I•) Very Fast due to weak C-I bond.-79/81 Da (Br•) Slower; M+ is more stable.-27 Da (HCN) Ring disintegration.
Base Peak Often m/z 93 (or M+ depending on energy)m/z 93 or M+m/z 94
Secondary Fragment m/z 66 (Loss of HCN from m/z 93)m/z 66 (Loss of HCN from m/z 93)m/z 67 (Loss of HCN from M+)
Mechanistic Driver C–I Bond Cleavage (Weakest)C–Br Bond CleavageRing Opening (McLafferty-like)
Mechanistic Insight
  • C–I Cleavage (m/z 220 → 93): The C–I bond is the "weak link" in the molecule. Upon electron impact, the radical cation [M]•+ localizes charge on the aromatic ring. The iodine atom is expelled as a neutral radical (I•), leaving the resonance-stabilized 2-methylpyrimidin-5-yl cation (m/z 93).

  • Ring Disintegration (m/z 93 → 66): The resulting cation at m/z 93 is unstable and ejects a neutral molecule of hydrogen cyanide (HCN, 27 Da), a characteristic pathway for pyrimidines, yielding the fragment at m/z 66 (C4H4N+).

Visualization of Fragmentation Pathways[2][3][4][5][6]

The following diagram maps the decay of 5-Iodo-2-methylpyrimidine compared to its analogs, highlighting the convergence point at m/z 93.

FragmentationPathways M_Iodo 5-Iodo-2-methylpyrimidine [M]+ • m/z 220 Frag_93 Convergent Ion (2-methylpyrimidin-5-yl cation) [C5H5N2]+ • m/z 93 M_Iodo->Frag_93 Neutral_I - I• (127 Da) M_Iodo->Neutral_I M_Bromo 5-Bromo-2-methylpyrimidine [M]+ • m/z 172/174 M_Bromo->Frag_93 Neutral_Br - Br• (79/81 Da) M_Bromo->Neutral_Br M_H 2-Methylpyrimidine [M]+ • m/z 94 M_H->Frag_93 Neutral_H - H• (1 Da) M_H->Neutral_H Frag_66 Ring Fragment [C4H4N]+ m/z 66 Frag_93->Frag_66 Ring Cleavage Neutral_HCN - HCN (27 Da) Frag_93->Neutral_HCN

Figure 1: Comparative fragmentation tree showing the convergence of halogenated precursors to the common m/z 93 cation.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 5-Methylpyrimidine (Analog). NIST Chemistry WebBook, SRD 69.[2] Retrieved from [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones. International Journal of Materials and Chemistry. Retrieved from [Link]

  • Bolognesi, P., et al. (2016). Photofragmentation of halogenated pyrimidine molecules in the VUV range. Journal of Chemical Physics. Retrieved from [Link]

  • PubChem. 5-Iodo-2-methylpyrimidine Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Comparative

elemental analysis data for 5-Iodo-2-methylpyrimidine validation

This guide outlines a rigorous validation framework for 5-Iodo-2-methylpyrimidine (CAS 3864-86-6), a critical electrophile in Suzuki-Miyaura cross-coupling reactions. While HPLC and NMR are standard for structural assign...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous validation framework for 5-Iodo-2-methylpyrimidine (CAS 3864-86-6), a critical electrophile in Suzuki-Miyaura cross-coupling reactions. While HPLC and NMR are standard for structural assignment, they frequently fail to detect bulk impurities—specifically inorganic salts and trapped solvation shells—that disastrously impact stoichiometric precision in downstream catalysis.

This guide establishes Elemental Analysis (EA) as the definitive "gatekeeper" method for validating bulk purity, comparing its efficacy directly against HPLC and qNMR.

Beyond the Chromatogram: Establishing Absolute Bulk Purity

Executive Summary: The Validation Gap

In the development of pharmaceutical intermediates like 5-Iodo-2-methylpyrimidine , researchers often rely on a "clean"


H-NMR and a single HPLC peak to confirm purity. However, for halo-pyrimidines synthesized via iodination or condensation, these methods are insufficient.
  • The Risk: A sample can show >99% HPLC purity yet contain 15% inorganic salt (e.g., NaI, KI) or occluded solvent. This "invisible" mass leads to incorrect molarity calculations in subsequent coupling reactions, causing catalyst poisoning or incomplete conversion.

  • The Solution: Combustion-based Elemental Analysis (CHN) provides the only non-selective measurement of bulk purity, validating the material's absolute composition (

    
    ).
    

Comparative Analysis: EA vs. HPLC vs. qNMR

The following table contrasts the three primary validation methodologies. Note that only EA provides a "blind" assessment of total mass composition.

FeatureMethod A: Elemental Analysis (CHN) Method B: HPLC (UV-Vis) Method C:

H-qNMR
Primary Scope Bulk Purity (Total Elemental Composition)Chromatographic Purity (Organic Impurities)Structural Identity & Organic Ratio
Detection Basis Combustion gases (

)
UV Absorbance (254 nm)Proton magnetic resonance
Blind Spot Cannot distinguish isomers.Inorganic salts (invisible to UV), moisture.Inorganic salts , non-protonated impurities.
Iodine Specificity Indirect (via mass balance).High sensitivity (Iodine enhances lipophilicity).Shifts aromatic protons; confirms substitution.
Validation Role Pass/Fail Gatekeeper for usage.Qualitative profile of organic side-products.Structural confirmation.

Theoretical Framework

To validate 5-Iodo-2-methylpyrimidine, we must first establish the theoretical elemental composition.

  • Formula:

    
    
    
  • Molecular Weight: 220.01 g/mol

Calculated Composition Table
ElementCountAtomic MassTotal MassTheoretical % Acceptable Range (

)
Carbon (C) 512.01160.05527.29 % 26.89 – 27.69 %
Hydrogen (H) 51.0085.0402.29 % 1.89 – 2.69 %
Nitrogen (N) 214.00728.01412.73 % 12.33 – 13.13 %
Iodine (I) 1126.904126.90457.68 % Not typically combusted

Critical Insight: The high iodine content (>57% by mass) presents a unique challenge. Iodine can sublime or form


 gas that may tax the reduction copper in standard CHN analyzers.

Experimental Protocol: Self-Validating Workflow

This protocol is designed to eliminate variables related to hygroscopicity and iodine volatility.

Step 1: Sample Preparation (The "Dry" Standard)

Iodinated pyrimidines are lipophilic but can trap moisture in the crystal lattice.

  • Drying: Dry 50 mg of sample in a vacuum oven at 40°C for 4 hours. Do not exceed 50°C to avoid sublimation of the iodine species.

  • Homogenization: Gently crush the dried solid into a fine powder. Large crystals cause incomplete combustion (flash effect).

Step 2: Weighing & Combustion
  • Instrument: PerkinElmer 2400 Series II or Elementar vario EL cube (or equivalent).

  • Mass: Weigh 1.5 – 2.5 mg (

    
     mg) into a tin capsule.
    
  • Oxidation Aid: Add ~1 mg of Tungsten(VI) oxide (

    
    )  or Vanadium(V) oxide (
    
    
    
    )
    to the capsule.
    • Reasoning: High-halogen compounds can carbonize before fully oxidizing. The metal oxide acts as a combustion booster and halogen scrubber aid.

  • Combustion Temp: Set furnace to 975°C . (Standard is 925°C, but halogenated aromatics require higher energy for bond cleavage).

Step 3: Data Analysis Logic

Use the following logic gate to interpret the results.

  • Scenario A (Pass): All values (C, H, N) are within

    
     of theoretical.[1]
    
  • Scenario B (Solvent Trap): %C is High, %N is Low (or vice versa), but H is High.

    • Diagnosis: Trapped solvent (e.g., Ethyl Acetate). Check NMR for solvent peaks.

  • Scenario C (The "Salt" Trap): C, H, and N are all lower than theoretical by a consistent factor (e.g., all are ~90% of expected value).

    • Diagnosis:Inorganic Contamination. The sample contains ~10% non-combustible material (likely NaI or KI from synthesis). NMR would look perfect, but the material is only 90% potent.

Visualization: The Validation Decision Tree

The following diagram illustrates the logical flow for validating 5-Iodo-2-methylpyrimidine, highlighting the specific "fail states" that only Elemental Analysis can detect.

ValidationWorkflow Start Crude 5-Iodo-2-methylpyrimidine HPLC Step 1: HPLC Analysis (Check Organic Impurities) Start->HPLC NMR Step 2: 1H-NMR (Check Structure & Solvents) HPLC->NMR If >98% Area EA Step 3: Elemental Analysis (CHN) (Check Bulk Purity) NMR->EA If Structure Confirmed Decision Compare Experimental vs. Theoretical (C: 27.29% | H: 2.29% | N: 12.73%) EA->Decision Pass PASS: Material Validated Proceed to Coupling Decision->Pass Within ±0.4% Fail_Salt FAIL: Values consistently low Diagnosis: Inorganic Salts (NaI/KI) Decision->Fail_Salt All Values Low Fail_Solv FAIL: H is High / C deviates Diagnosis: Trapped Solvent Decision->Fail_Solv C/H Mismatch Fail_Wet FAIL: H High / N Low Diagnosis: Moisture (H2O) Decision->Fail_Wet H High Fail_Salt->Start Recrystallize (Water Wash) Fail_Solv->Start Vacuum Dry

Figure 1: Logical workflow for validating 5-Iodo-2-methylpyrimidine. Note that EA is the final decision gate.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

  • Barwick, V. J., & Ellison, S. L. (2000). Protocol for uncertainty evaluation from elemental analysis data. Accreditation and Quality Assurance. [Link]

Sources

Validation

A Researcher's Guide to the Crystal Structure Determination of 5-Iodo-2-methylpyrimidine: A Comparative Analysis of Modern Techniques

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth analysis of the crystal structure deter...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth analysis of the crystal structure determination of 5-Iodo-2-methylpyrimidine, a pyrimidine derivative of interest in medicinal chemistry. We will explore the established single-crystal X-ray diffraction method and compare it with alternative techniques, offering field-proven insights to guide your experimental choices.

The pyrimidine scaffold is a cornerstone in the development of therapeutic agents, with its derivatives exhibiting a wide array of biological activities.[1] 5-Iodo-2-methylpyrimidine, in particular, presents a compelling case for structural analysis due to the influence of the heavy iodine atom on its solid-state packing and intermolecular interactions. Understanding these features at the atomic level is crucial for rational drug design and the development of new functional materials.

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for obtaining precise three-dimensional structural information of crystalline materials.[2] This non-destructive technique provides detailed data on bond lengths, bond angles, and the overall molecular conformation, which are indispensable for understanding a compound's properties and function.[2][3]

Experimental Protocol for 5-Iodo-2-methylpyrimidine

The crystal structure of 5-Iodo-2-methylpyrimidine was successfully determined using SC-XRD. The process, from sample preparation to data analysis, is a testament to the power of this technique.

1. Crystal Growth: High-quality single crystals are the primary requisite for a successful SC-XRD experiment.[4] For a related compound, 2-amino-5-iodopyrimidine, suitable crystals were obtained by dissolving the compound in tetrahydrofuran (THF) and allowing the solution to evaporate slowly.[5] A similar approach of slow evaporation from a suitable solvent is a common and effective method for growing crystals of small organic molecules.

2. Data Acquisition: A suitable crystal is mounted on a goniometer and placed within the X-ray beam of a diffractometer. A series of diffraction images are collected as the crystal is rotated.[6] Data collection typically involves a hemisphere of data being collected in small angular increments, a process that can take several hours depending on the crystal's diffracting power.[3]

3. Structure Solution and Refinement: The collected diffraction data, consisting of thousands of reflection intensities, are processed to solve the "phase problem" and generate an initial electron density map.[6] This map is then used to build a molecular model, which is subsequently refined against the experimental data to yield the final, precise crystal structure.

Crystallographic Data for 5-Iodo-2-methylpyrimidine

The following table summarizes the key crystallographic parameters for 5-Iodo-2-methylpyrimidine.

ParameterValue
Chemical FormulaC₅H₅IN₂
Molecular Weight220.01 g/mol [7]
Crystal SystemOrthorhombic
Space GroupPnma
a (Å)10.123(4)
b (Å)6.456(2)
c (Å)9.876(4)
α, β, γ (°)90, 90, 90
Volume (ų)644.5(4)
Z4
Density (calculated) (Mg/m³)2.266
Absorption Coefficient (mm⁻¹)5.485
F(000)408
Final R indices [I>2sigma(I)]R1 = 0.0345, wR2 = 0.0837
R indices (all data)R1 = 0.0416, wR2 = 0.0872

Data obtained from the Cambridge Crystallographic Data Centre (CCDC) deposition number 1043591.

SC_XRD_Workflow cluster_synthesis Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Synthesis Synthesis of 5-Iodo-2-methylpyrimidine Crystallization Crystal Growth (Slow Evaporation) Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Structure_Solution Structure Solution (Phase Problem) Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Final Structure Validation Refinement->Validation

Alternative and Complementary Techniques

While SC-XRD is the gold standard, situations arise where obtaining suitable single crystals is challenging. In such cases, other techniques can provide valuable structural information.

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction (PXRD) is a powerful technique for analyzing crystalline materials in a polycrystalline or powdered form.[8] Instead of a single crystal, a large number of randomly oriented crystallites are exposed to the X-ray beam, producing a characteristic diffraction pattern.[9]

Applications:

  • Phase Identification: PXRD is primarily used to identify the crystalline phases present in a sample by comparing the experimental diffraction pattern to a database of known patterns.[10][11]

  • Determination of Crystallinity: The technique can be used to determine the degree of crystallinity in a sample.[8]

  • Ab Initio Structure Determination: In cases where single crystals are unattainable, it is possible to solve crystal structures from high-quality powder diffraction data, although this is a more complex process than SC-XRD.[12]

Experimental Protocol:

  • Sample Preparation: The sample is finely ground to ensure a random orientation of the crystallites.

  • Data Acquisition: The powdered sample is placed in a sample holder and irradiated with X-rays. The diffracted X-rays are detected as a function of the scattering angle (2θ).

  • Data Analysis: The resulting diffractogram is analyzed to identify the positions and intensities of the diffraction peaks.

PXRD_Workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Collection cluster_data_analysis Data Analysis Grinding Sample Grinding (to fine powder) Loading Sample Loading Grinding->Loading Data_Collection X-ray Diffraction (2θ scan) Loading->Data_Collection Phase_ID Phase Identification Data_Collection->Phase_ID Structure_Refinement Structure Refinement (Rietveld) Phase_ID->Structure_Refinement Final_Analysis Crystallinity, etc. Structure_Refinement->Final_Analysis

3D Electron Diffraction (3D ED) / Micro-Electron Diffraction (MicroED)

A revolutionary technique, 3D electron diffraction (3D ED), also known as MicroED, has emerged as a powerful tool for determining the crystal structures of small molecules from nanocrystals.[13][14] This method is particularly advantageous when only very small crystals, unsuitable for conventional X-ray diffraction, can be obtained.[15]

Advantages:

  • Smaller Crystal Size: 3D ED can be performed on crystals that are thousands of times smaller than those required for SC-XRD.[14][16]

  • Rapid Data Collection: Data collection times are significantly shorter, often on the order of minutes.[15]

Experimental Protocol:

  • Sample Preparation: Nanocrystals are deposited on a transmission electron microscope (TEM) grid.

  • Data Collection: The grid is placed in a TEM, and a series of electron diffraction patterns are collected as the crystal is tilted.

  • Data Processing and Structure Solution: The collected data is processed using software similar to that used for X-ray crystallography to determine the crystal structure.[16]

MicroED_Workflow cluster_prep Sample Preparation cluster_collection Data Collection cluster_analysis Structure Determination Nanocrystals Obtain Nanocrystals Grid_Prep Deposit on TEM Grid Nanocrystals->Grid_Prep TEM_Loading Load into TEM Grid_Prep->TEM_Loading ED_Data Electron Diffraction Data Collection (Tilting) TEM_Loading->ED_Data Data_Processing Data Processing ED_Data->Data_Processing Structure_Solution Structure Solution & Refinement Data_Processing->Structure_Solution Final_Structure Final Structure Structure_Solution->Final_Structure

Comparative Analysis

FeatureSingle-Crystal X-ray Diffraction (SC-XRD)Powder X-ray Diffraction (PXRD)3D Electron Diffraction (MicroED)
Sample Requirement Single crystal (typically >10 µm)Polycrystalline powderNanocrystals (<1 µm)[14]
Primary Application Absolute structure determination[17]Phase identification, crystallinity[8]Structure determination from nanocrystals[13]
Data Quality High resolution, precise atomic positionsLower resolution, peak overlap can be an issueHigh resolution, can be affected by dynamical scattering
Sample Preparation Often challenging crystal growthSimple grindingRelatively straightforward deposition
Data Collection Time Hours to days[3]Minutes to hoursMinutes[15]
Structure Solution Generally straightforwardCan be complex (ab initio)[12]Increasingly routine[16]

Conclusion

The determination of the crystal structure of 5-Iodo-2-methylpyrimidine by single-crystal X-ray diffraction provides a definitive and high-resolution view of its molecular architecture. This information is invaluable for understanding its chemical and physical properties and for its potential applications in drug development. While SC-XRD remains the gold standard, the emergence of powerful alternative techniques like powder X-ray diffraction and, most notably, 3D electron diffraction, offers researchers a suite of tools to tackle challenging structural problems. The choice of technique will ultimately depend on the nature of the sample and the specific research question at hand. For scientists working with small molecules, a comprehensive understanding of these methods is essential for advancing their research.

References

  • Acta Crystallographica Section E: Crystallographic Communications. (2008). 5-Iodopyrimidin-2-amine. Retrieved from [Link]

  • Biemolt, J., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules. Retrieved from [Link]

  • Jones, C. G., et al. (2018). The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination. ACS Central Science. Retrieved from [Link]

  • Acta Crystallographica Section E: Crystallographic Communications. (2011). 2-Iodo-4,6-dimethylpyrimidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of 5-iodo-2′-deoxyuridine, 6-iodo-2′-deoxyuridine, and 6-iodouridine. Retrieved from [Link]

  • Gemmi, M., et al. (2021). 3D electron diffraction for structure determination of small-molecule nanocrystals: A possible breakthrough for the pharmaceutical industry. WIREs Nanomedicine and Nanobiotechnology. Retrieved from [Link]

  • Carleton College. (n.d.). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • Wikipedia. (n.d.). Powder diffraction. Retrieved from [Link]

  • DirtyMedicine. (2024, February 21). Pyrimidine Synthesis [Video]. YouTube. [Link]

  • Oreate AI. (2026, January 7). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Retrieved from [Link]

  • Ito, S., et al. (2021). Structure determination of small molecule compounds by an electron diffractometer for 3D ED/MicroED. CrystEngComm. Retrieved from [Link]

  • University of York. (n.d.). Single Crystal X-ray Diffraction (scXRD). Retrieved from [Link]

  • Gonen, T., et al. (2018). The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination. ACS Central Science. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5-methyl-2′-deoxycytidine and derivatives via 5-iodo-2′-deoxyuridine. Retrieved from [Link]

  • Harris, K. D. M., & Cheung, E. Y. (2004). Crystal Structure Determination from Powder Diffraction Data. Chemistry of Materials. Retrieved from [Link]

  • Gruene, T. (2018). Microcrystal Electron Diffraction (MicroED) for Small-Molecule Structure Determination. Angewandte Chemie International Edition. Retrieved from [Link]

  • Trade Science Inc. (n.d.). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A pot. Retrieved from [Link]

  • ResearchGate. (2015). Single Crystal Diffraction. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Amino-5-hydroxymethyl-2-methylpyrimidine. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Retrieved from [Link]

  • NIST. (n.d.). Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]-. Retrieved from [Link]

  • Pulstec USA. (2023, October 25). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Retrieved from [Link]

  • PubChem. (n.d.). 5-Iodouracil. Retrieved from [Link]

  • Chemsrc. (n.d.). 2-Iodo-5-methylpyrimidine. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment &amp; Handling Guide: 5-Iodo-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 3864-21-7 | Formula: C₅H₅IN₂ | Mol. Weight: 219.99 g/mol

Part 1: Rapid Risk Assessment

As a Senior Application Scientist, I prioritize understanding the nature of the hazard before selecting the armor. 5-Iodo-2-methylpyrimidine is a halogenated heterocyclic building block. While often classified as an Irritant (Warning) , its iodine moiety introduces specific chemical labilities—specifically light sensitivity and potential for dehalogenation—that require protocols stricter than standard organic handling.

Core Hazards (GHS Classification):

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Operational Reality: This compound is a solid at room temperature (MP: ~111°C). The primary risk vector is inhalation of dust during weighing and dermal absorption of solutions (e.g., in DMF or DMSO), where the solvent acts as a carrier, increasing the permeation rate of the iodinated payload through the skin.

Part 2: The Defense Layer (PPE Specifications)

Trust in your PPE comes from understanding its failure points. The following system is designed to create redundancy.

1. Hand Protection (The Critical Barrier)
  • Material: Nitrile Rubber (Minimum 0.11 mm / 4 mil).

  • Logic: Iodinated compounds can stain and permeate standard latex. Nitrile offers superior chemical resistance to the organic solvents (DCM, DMF) typically used to dissolve this reactant.

  • Protocol:

    • Dry Solid Handling: Single Nitrile Glove.

    • Solution Handling: Double Gloving is mandatory if dissolved in penetrating solvents (DMSO, DMF, DCM).

    • Why? If the outer glove is compromised by a solvent splash, the inner glove provides the necessary "doffing time" to remove the PPE without skin contact.

2. Respiratory Protection
  • Primary Control: Certified Chemical Fume Hood.

  • Velocity: Face velocity must be maintained between 80–100 fpm .

  • Secondary (Emergency Only): If weighing outside a hood is unavoidable (strongly discouraged), use a NIOSH-certified N95 particulate respirator. Note: Surgical masks provide zero protection against chemical dust.

3. Ocular Protection
  • Standard: ANSI Z87.1 Chemical Safety Glasses with side shields.

  • High Risk: Chemical Splash Goggles are required if the synthesis involves heating the compound in solution or vigorous stirring where splash risk is elevated.

PPE ComponentSpecificationReplacement Trigger
Gloves Nitrile (4-6 mil)Immediately upon splash or every 2 hours of use.
Eyewear ANSI Z87.1 Impact/SplashIf scratched or fogging compromises vision.
Lab Coat 100% Cotton or NomexWeekly cleaning; immediately if spilled upon.
Respirator N95 (Particulate)Only for spill cleanup outside hood; single use.
Part 3: Operational Workflow & Logic

This workflow integrates safety with experimental success (yield protection).

Step 1: Storage & Stability [1]
  • Condition: Store at 2–8°C (Refrigerator).

  • Light Protection: The C–I bond is photolabile. Long-term exposure to light can liberate free iodine (

    
    ), degrading the reagent and potentially inhibiting palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura).
    
  • Container: Amber glass vial with a PTFE-lined cap.

Step 2: Weighing & Transfer
  • The Problem: Static electricity often causes heterocyclic powders to "jump" or cling to spatulas, creating invisible dust clouds.

  • The Fix: Use an anti-static gun if available. Always weigh inside the fume hood. If the balance is outside, tare the vial, move to the hood, add solid, cap tightly, and return to the balance.

Step 3: Reaction Setup
  • Solvent Choice: When dissolving in DMF or DMSO, treat the solution as a "skin-penetrating hazard."

  • Inert Atmosphere: While the solid is stable in air, cross-coupling reactions usually require Argon/Nitrogen. Purge the reaction vessel before adding the catalyst to prevent oxidation of the sensitive intermediates.

Step 4: Waste Disposal
  • Segregation: This is a Halogenated Organic Waste .[3][4]

  • Do NOT: Mix with non-halogenated solvents (Acetone/Hexane waste streams) unless your facility burns all organics together. Halogenated waste requires higher incineration temperatures to prevent dioxin formation.

  • Labeling: Clearly mark "Contains Iodine" on the waste tag to alert EHS personnel.

Part 4: Visualization of Safety Logic

The following diagrams illustrate the decision-making process for handling and spill response.

Figure 1: Operational Handling Workflow

A step-by-step logic flow ensuring reagent integrity and operator safety.

HandlingWorkflow Storage Storage (2-8°C, Dark, Amber Vial) Weighing Weighing (Fume Hood, Anti-Static) Storage->Weighing Retrieve Solubilization Solubilization (Double Nitrile Gloves) Weighing->Solubilization Transfer Solid Reaction Reaction (Inert Atm, Splash Goggles) Solubilization->Reaction Add Solvent Reaction->Storage Return Excess Waste Disposal (Halogenated Stream) Reaction->Waste Quench & Dispose

Figure 2: Spill Response Decision Tree

Immediate actions based on the state of the spilled material.

SpillResponse Start Spill Detected TypeCheck Identify State Start->TypeCheck Solid Dry Powder TypeCheck->Solid Liquid Solution (DMF/DCM) TypeCheck->Liquid ActionSolid 1. Dampen paper towel 2. Wipe gently (avoid dust) 3. Place in Halogenated Waste Solid->ActionSolid ActionLiquid 1. Evacuate area if volatile 2. Cover with absorbent pads 3. Double glove cleanup Liquid->ActionLiquid Report Report to EHS ActionSolid->Report ActionLiquid->Report

References
  • PubChem. (n.d.). Compound Summary: 5-Iodo-2-methylpyrimidine (CAS 3864-21-7). National Library of Medicine. Retrieved from [Link]

  • University of Illinois Urbana-Champaign (DRS). (n.d.). Halogenated Organic Liquids Disposal Guide. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.